molecular formula C5H4N2O3 B1311232 2-Hydroxypyrimidine-5-carboxylic acid CAS No. 38324-83-3

2-Hydroxypyrimidine-5-carboxylic acid

Cat. No.: B1311232
CAS No.: 38324-83-3
M. Wt: 140.1 g/mol
InChI Key: CRCVTNHORFBTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C5H4N2O3 and its molecular weight is 140.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4(9)3-1-6-5(10)7-2-3/h1-2H,(H,8,9)(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCVTNHORFBTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440958
Record name 2-Hydroxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38324-83-3
Record name 2-Hydroxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxypyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Synthesis Strategy: Cyclocondensation followed by Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Hydroxypyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways to this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is typically approached via a two-step process involving an initial cyclocondensation to form a dihydropyrimidine intermediate, followed by an oxidation to yield the final aromatic product.

The most common and versatile method for constructing the pyrimidine core is the Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea. To obtain the desired 2-hydroxy and 5-carboxylic acid functionalities, appropriate starting materials must be selected. Following the formation of the dihydropyrimidine intermediate, an oxidation step is required for aromatization.

Step 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

The initial step involves a Biginelli-type reaction. While a classic Biginelli reaction uses a β-ketoester, an aldehyde, and urea, modifications are necessary to introduce the carboxylic acid at the 5-position. One plausible approach involves the reaction of urea with a derivative of a 3-oxo-pentanedioic acid.

Reaction Mechanism (Biginelli-type Reaction)

The reaction mechanism is believed to proceed through the following key steps:

  • Aldol Condensation: An initial acid-catalyzed condensation between an aldehyde and the β-dicarbonyl compound.

  • Iminium Ion Formation: The aldehyde reacts with urea to form an N-acyliminium ion intermediate.

  • Nucleophilic Addition: The enol of the β-dicarbonyl compound adds to the iminium ion.

  • Cyclization and Dehydration: The terminal amino group of the urea derivative attacks the remaining carbonyl group, leading to cyclization and subsequent dehydration to form the dihydropyrimidine ring.

Experimental Protocol: General Procedure for Biginelli Reaction

A general protocol for the Biginelli reaction is as follows:

  • To a solution of the β-dicarbonyl compound (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add urea (1.2 eq).

  • A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) is added.

  • The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent and can be further purified by recrystallization.

Step 2: Oxidation of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

The dihydropyrimidine intermediate from Step 1 is then oxidized to the aromatic this compound. Several methods are available for this transformation.

Oxidation Methods and Mechanisms

Two effective methods for the oxidative dehydrogenation of dihydropyrimidines are:

  • Copper-Catalyzed Oxidation: This method employs a catalytic amount of a copper salt (e.g., CuCl, Cu(OAc)₂) with an oxidant like tert-butylhydroperoxide (TBHP).[1]

  • Cerium Ammonium Nitrate (CAN) Oxidation: CAN is a powerful one-electron oxidizing agent that can effectively aromatize dihydropyrimidines.[2][3] The mechanism is believed to involve a single-electron transfer from the dihydropyrimidine to the cerium(IV) center.[2]

Experimental Protocol: General Procedure for Oxidation with CAN

A general protocol for the oxidation of a dihydropyrimidine using CAN is as follows:

  • The dihydropyrimidine (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or acetic acid.

  • A solution of cerium ammonium nitrate (2.0-2.5 eq) in the same solvent or water is added dropwise to the dihydropyrimidine solution at room temperature.

  • The reaction is stirred for a period ranging from a few minutes to several hours, with progress monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography or recrystallization.

Alternative Synthetic Routes

Pinner Synthesis

The Pinner pyrimidine synthesis offers an alternative route, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. To obtain the 2-hydroxy derivative, urea or a related precursor can be used in place of an amidine. The reaction can be catalyzed by either acid or base.

Quantitative Data

The following table summarizes representative yields for the synthesis of pyrimidine derivatives using the methods described. Note that yields for the specific synthesis of this compound are not widely reported and can vary significantly based on the specific substrates and reaction conditions.

Reaction StepMethodStarting MaterialsProductYield (%)Reference
CyclocondensationBiginelli ReactionSubstituted Aldehyde, β-Ketoester, UreaDihydropyrimidine60-95[4]
OxidationCANDihydropyrimidinePyrimidine70-90[2][3]
OxidationCu(II)/TBHPDihydropyrimidinePyrimidine65-85[1]

Visualizations

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_product Final Product Urea Urea Biginelli_Reaction Biginelli-type Reaction (Acid Catalyst) Urea->Biginelli_Reaction 3-Oxo-pentanedioic acid derivative 3-Oxo-pentanedioic acid derivative 3-Oxo-pentanedioic acid derivative->Biginelli_Reaction Dihydropyrimidine 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Biginelli_Reaction->Dihydropyrimidine Oxidation Oxidation (e.g., CAN or Cu(II)/TBHP) Dihydropyrimidine->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Biginelli-type Reaction and Oxidation

G Simplified Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product Urea Urea Iminium N-Acyliminium Intermediate Urea->Iminium + Aldehyde (not shown) Dicarbonyl 3-Oxo-pentanedioic acid derivative Addition Nucleophilic Addition Dicarbonyl->Addition Iminium->Addition Cyclization Cyclization & Dehydration Addition->Cyclization DH_Pyrimidine Dihydropyrimidine Intermediate Cyclization->DH_Pyrimidine Oxidation Oxidation DH_Pyrimidine->Oxidation + [O] Final_Product 2-Hydroxypyrimidine- 5-carboxylic acid Oxidation->Final_Product

References

Tautomeric Landscape of 2-Hydroxypyrimidine-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the tautomerism of 2-hydroxypyrimidine-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are fundamental scaffolds in numerous therapeutic agents, and their biological activity is intrinsically linked to their tautomeric forms. Understanding the tautomeric equilibrium of this compound is therefore crucial for predicting its physicochemical properties, drug-target interactions, and metabolic fate.[1][2]

This document provides a comprehensive overview of the potential tautomeric forms of this compound, details the experimental and computational methodologies for their investigation, and presents a theoretical framework based on established principles of pyrimidine chemistry.

The Tautomeric Equilibrium

This compound can exist in several tautomeric forms, primarily through keto-enol and imine-enamine tautomerization. The principal equilibrium is between the aromatic enol form (2-hydroxy) and the non-aromatic keto form (pyrimidin-2-one). The position of this equilibrium is influenced by various factors, including the electronic effects of substituents, solvent polarity, and temperature.[3][4]

The carboxylic acid group at the 5-position, being an electron-withdrawing group, is expected to influence the electron density of the pyrimidine ring and thereby the stability of the different tautomers.

Caption: Tautomeric equilibrium of this compound.

Predicted Tautomer Stability

While specific experimental data for this compound is not extensively available, studies on analogous compounds, such as 2-hydroxypyridine and other substituted pyrimidines, provide a basis for prediction. Generally, for 2-hydroxypyridines, the equilibrium can be shifted by substituents and solvent.[3] For pyrimidine derivatives, the keto form is often more stable.[5] Computational studies on similar molecules have shown that the energy difference between tautomers can be small, making the equilibrium sensitive to the environment.[6][7]

The following table summarizes the expected relative stability of the main tautomers in different environments based on general principles.

TautomerGas Phase (Predicted)Aprotic Solvent (Predicted)Protic Solvent (Predicted)
Keto Form More StableMore StableSignificantly More Stable
Enol Form Less StableLess StableLess Stable

Experimental Protocols for Tautomer Analysis

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for a thorough analysis of the tautomeric equilibrium.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying tautomers.[3] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the keto and enol forms. For instance, the chemical shift of the carbon at the 2-position will be indicative of a C-O single bond (enol) or a C=O double bond (keto).

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve sample in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) Acquire Acquire 1H and 13C NMR spectra at different temperatures Sample->Acquire Instrumental Analysis Analyze Analyze chemical shifts and coupling constants to identify present tautomers Acquire->Analyze Spectral Processing Quantify Integrate signals to determine the relative populations of each tautomer Analyze->Quantify Quantitative Analysis

Caption: Workflow for NMR-based tautomer analysis.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, differ for the aromatic enol and non-aromatic keto forms.[3] By comparing the spectrum of the compound of interest with that of "fixed" derivatives (where the tautomerism is blocked by alkylation at the nitrogen or oxygen), the position of the equilibrium can be determined.

X-ray Crystallography: This technique provides unambiguous evidence of the tautomeric form present in the solid state.[3] Analysis of bond lengths within the pyrimidine ring can definitively distinguish between the keto and enol forms.

Computational Chemistry

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[7][8] These calculations can provide insights into the gas-phase energetics and the effects of solvation.

Logical Flow for Computational Analysis:

Computational_Flow cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_result Result Analysis Build Build 3D structures of all possible tautomers Optimize Geometry optimization using DFT (e.g., B3LYP/6-311++G**) in gas phase and with solvent models Build->Optimize Input Structures Frequency Frequency calculations to confirm minima and obtain thermodynamic data Optimize->Frequency Optimized Geometries Compare Compare relative energies (ΔG) to determine tautomer stability Frequency->Compare Thermochemical Data Predict Predict equilibrium constants (K_T) Compare->Predict Energy Differences

References

An In-depth Technical Guide to the Structural Analysis of Pyrimidine Carboxylic Acids: A Focus on 2-Hydroxypyrimidine-5-carboxylic Acid and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 2-Hydroxypyrimidine-5-carboxylic acid. Extensive searches of crystallographic databases have revealed no publicly available, experimentally determined crystal structure for this specific compound (C₅H₄N₂O₃) at the time of this writing.

However, given the significant interest in pyrimidine derivatives within medicinal chemistry and drug development, this guide provides a comprehensive analysis of the closely related and structurally analogous compound, Uracil-5-carboxylic acid (also known as 2,4-Dihydroxypyrimidine-5-carboxylic acid or Isoorotic acid). The structural data of this analogue serves as a valuable reference point for researchers investigating this compound. Uracil derivatives are known to possess a wide range of biological activities, including as antiviral and anticancer agents.[1][2][3]

Crystalline and Molecular Structure of Uracil-5-carboxylic Acid

The crystal structure of Uracil-5-carboxylic acid reveals a planar pyrimidine ring. The stability of the crystal lattice is significantly influenced by hydrogen bonding and other non-covalent interactions.[4] The presence of both hydrogen bond donors and acceptors in the uracil moiety allows for the formation of robust hydrogen-bonded synthons.[4] Water molecules, when present in the crystal lattice, can further contribute to the stability through additional hydrogen-bonding interactions.[4]

Crystallographic Data

While a specific crystal structure for this compound is unavailable, crystallographic data for Uracil-5-carboxylic acid can be found in the Crystallography Open Database (COD). The following table summarizes representative crystallographic information for a derivative of uracil, providing an example of the kind of data obtained from a single-crystal X-ray diffraction study.

Parameter6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Chemical FormulaC₅H₅ClN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
ZValue not available
Data Source CrystEngComm, 2025, DOI:10.1039/D5CE00362H[4]

Note: Specific unit cell parameters were not provided in the cited abstract.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, crystallization, and structural determination of novel compounds. The following sections provide methodologies that can be adapted for the study of this compound, based on established procedures for related uracil derivatives.

Synthesis of Uracil Derivatives

The synthesis of uracil derivatives can be achieved through various methods. One common approach involves the functionalization of the pyrimidine ring.[4] A green synthesis approach for uracil derivatives has been reported, utilizing a one-pot, one-solvent method to reduce industrial waste and improve yields.[5]

Example Protocol for Synthesis of a Uracil Derivative: [5]

  • Dissolve the starting uracil compound in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) to the solution and stir at room temperature.

  • For N-alkylation, add the corresponding alkyl halide (e.g., methyl iodide) and continue stirring.

  • For amination at specific positions, the appropriate amine is added, and the reaction mixture is heated.

  • Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable solvent like dichloromethane.

  • The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.[6][7]

General Protocol for Crystallization: [4]

  • Dissolve the purified compound in a suitable solvent (e.g., warm methanol) to create a saturated or near-saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly at room temperature. Slow evaporation of the solvent can also be employed.

  • Single crystals should form over a period of several days.

  • The crystals are then carefully collected for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

This technique is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[7][8]

Workflow for Structure Determination:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer.[9]

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated. The resulting diffraction pattern of regularly spaced reflections is recorded by a detector.[6][8][9]

  • Data Processing: The intensities and positions of the diffracted beams are measured and processed to determine the unit cell dimensions and space group symmetry.[8]

  • Structure Solution: The initial phases of the structure factors are determined. This can be a significant challenge, and various methods exist to solve the "phase problem."

  • Model Building and Refinement: An initial electron density map is calculated, from which a molecular model is built. This model is then refined against the experimental data to improve its accuracy.

  • Structure Validation and Deposition: The final structure is validated and deposited in a crystallographic database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_deposition Dissemination Synthesis Synthesis of 2-Hydroxypyrimidine- 5-carboxylic acid Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization XRay_Diffraction Single-Crystal X-ray Diffraction Crystallization->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Refinement Model Building & Refinement Structure_Solution->Model_Refinement Validation Structure Validation Model_Refinement->Validation Deposition Deposition in Database (e.g., CCDC) Validation->Deposition

Caption: Workflow for Single-Crystal X-ray Crystallography.

Biological Relevance of Uracil Derivatives

Uracil and its derivatives are of significant interest due to their diverse biological activities.[3] They are known to exhibit anticancer, antiviral, and antibacterial properties.[1][3][4] For instance, 5-fluorouracil is a well-known chemotherapeutic agent.[3][10] The biological activity of these compounds is often related to their ability to interfere with nucleic acid metabolism.[11] Uracil-5-carboxylic acid itself is involved in the biosynthesis of pyrimidine nucleotides.[11] The enzymatic conversion of uracil-5-carboxylic acid to uracil and carbon dioxide has been studied, highlighting its role in metabolic pathways.[12]

Given the established bioactivity of this class of compounds, the structural information of uracil-5-carboxylic acid provides a valuable starting point for the rational design of novel therapeutics based on the this compound scaffold.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and pKa of 2-Hydroxypyrimidine-5-carboxylic acid, geared towards researchers, scientists, and professionals in drug development. This document compiles available data and presents detailed experimental protocols for the determination of these critical physicochemical parameters.

Core Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available predicted and qualitative data.

Table 1: Solubility Data for this compound

SolventSolubilityData Type
WaterSoluble[1]Qualitative
AcidSoluble[1]Qualitative
AlkaliSoluble[1]Qualitative

Table 2: pKa Data for this compound

ParameterValueData Type
pKa5.17 ± 0.20Predicted[1]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate determination of solubility and pKa. The following sections outline robust methodologies applicable to this compound.

Protocol 1: Equilibrium Solubility Determination

This method is designed to determine the solubility of a compound in a specific solvent at a constant temperature.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm filter. Accurately dilute the filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC-UV ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the acid dissociation constant (pKa) of ionizable compounds.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of purified water. If solubility is a concern, a co-solvent (e.g., methanol-water mixture) can be used. The solution should be free of dissolved carbon dioxide.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Use an automated titrator for precise delivery of the titrant. Maintain a constant temperature throughout the experiment using a water bath.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

  • Blank Titration: Perform a blank titration with the same solvent system (without the sample) to correct for any acidic or basic impurities in the solvent.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

G Workflow for Potentiometric pKa Determination cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve compound in water/co-solvent setup2 Calibrate pH meter setup1->setup2 setup3 Prepare standardized titrant (e.g., 0.1 M NaOH) setup2->setup3 titr1 Titrate sample with base setup3->titr1 titr2 Record pH after each addition titr1->titr2 titr3 Perform blank titration titr2->titr3 ana1 Plot pH vs. titrant volume titr2->ana1 ana2 Determine equivalence point ana1->ana2 ana3 Calculate pKa (pH at half-equivalence point) ana2->ana3

Caption: Workflow for Potentiometric pKa Determination.

Logical Relationship of Physicochemical Properties

The interplay between solubility and pKa is fundamental to understanding the behavior of an ionizable compound like this compound in aqueous environments.

G Relationship between pH, pKa, and Solubility pKa pKa (5.17) pH_low pH < pKa pKa->pH_low Influences equilibrium at a given pH pH_high pH > pKa pKa->pH_high Influences equilibrium at a given pH species_neutral Predominantly Neutral Form (R-COOH) pH_low->species_neutral species_ionized Predominantly Ionized Form (R-COO⁻) pH_high->species_ionized solubility_low Lower Aqueous Solubility species_neutral->solubility_low solubility_high Higher Aqueous Solubility species_ionized->solubility_high

Caption: Relationship between pH, pKa, and Solubility.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to Pyrimidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyrimidine-5-carboxylic acids. This class of compounds, characterized by a carboxylic acid group at the 5-position of the pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. This document details key historical milestones, modern synthetic protocols, and the crucial role of these molecules as modulators of critical signaling pathways, supported by quantitative data and detailed diagrams.

A Historical Perspective: From Obscurity to a Cornerstone of Medicinal Chemistry

While the pyrimidine ring itself is a fundamental component of life, found in the nucleobases of DNA and RNA, the focused exploration of pyrimidine-5-carboxylic acids has a more recent history. Early interest in pyrimidine carboxylic acids in the first half of the 20th century was primarily academic, exploring the fundamental chemistry of this heterocyclic system.

A seminal publication by Elizabeth Ballard and Treat B. Johnson in the Journal of the American Chemical Society in 1942 marked a significant step forward. Their work detailed the synthesis of various derivatives of pyrimidine-5-carboxylic acid, laying a foundation for future investigations into the chemical and biological properties of this scaffold.[1][2][3] This early research was crucial in developing the synthetic toolbox necessary to access these compounds and explore their potential.

The latter half of the 20th century and the dawn of the 21st century witnessed a surge of interest in pyrimidine-5-carboxylic acid derivatives, driven by their remarkable versatility in drug discovery. Researchers found that the pyrimidine-5-carboxylic acid moiety could serve as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Synthesis of the Pyrimidine-5-Carboxylic Acid Scaffold

The synthesis of pyrimidine-5-carboxylic acids and their esters has evolved significantly over the years, with numerous methods developed to provide efficient access to this key heterocyclic core.

Classical Condensation Approaches

Early and foundational methods for the synthesis of the pyrimidine ring often involve the condensation of a three-carbon component with an amidine or a related species. A notable historical approach involves the condensation of diethyl ethoxymethylene malonate with thiourea in the presence of sodium ethoxide, followed by desulfurization to yield the uracil-5-carboxylic acid scaffold.[3]

Modern Synthetic Methodologies

More contemporary methods offer improved yields, milder reaction conditions, and greater substrate scope. A widely used and efficient one-pot synthesis is a variation of the Biginelli reaction.

This protocol, adapted from the work of Aher et al., describes a solvent-free, one-pot synthesis of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides using ammonium chloride as a catalyst.

  • Materials:

    • Substituted benzaldehyde (1 mmol)

    • Malononitrile or Cyanoacetamide (1 mmol)

    • Urea or Thiourea (1.2 mmol)

    • Ammonium chloride (15 mol%)

  • Procedure:

    • A mixture of the substituted benzaldehyde, malononitrile (for carbonitrile) or cyanoacetamide (for carboxamide), urea or thiourea, and ammonium chloride is heated at 110°C under solvent-free conditions.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

    • The resulting solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethyl acetate/n-hexane) to afford the pure product.

The yields of this reaction are generally good, and the method is tolerant of a variety of functional groups on the benzaldehyde starting material.

Table 1: Synthesis Yields for Selected Pyrimidine-5-carbonitriles
Ar-group of BenzaldehydeProductYield (%)
C6H56-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile90
4-Cl-C6H46-amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile94
4-NO2-C6H46-amino-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile95
4-CH3-C6H46-amino-4-(4-methylphenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile88

Data adapted from Aher, J. S., et al. (2019). Journal of Chemical Sciences.

Biological Significance and Therapeutic Applications

The pyrimidine-5-carboxylic acid scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and inflammatory diseases. Derivatives have been shown to potently and selectively inhibit key enzymes involved in cell cycle regulation and inflammatory signaling.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the eukaryotic cell cycle.[4][5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] Pyrimidine-5-carboxylic acid derivatives have emerged as potent inhibitors of various CDKs, particularly CDK2, CDK4, and CDK6.[7][8][9]

The binding of a cyclin to its partner CDK activates the kinase, which then phosphorylates downstream substrates, such as the retinoblastoma protein (Rb), to promote cell cycle progression.[5][6] Inhibitors based on the pyrimidine-5-carboxylic acid scaffold can block the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and inducing cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates CDK46->Rb releases p21 p21/p27 p21->CDK46 inhibits E2F E2F Rb->E2F inhibits G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates CyclinE Cyclin E G1_S_Genes->CyclinE upregulates CyclinA Cyclin A G1_S_Genes->CyclinA upregulates CDK2_E CDK2 CyclinE->CDK2_E forms complex CDK2_E->Rb phosphorylates DNA_Replication DNA Replication CDK2_E->DNA_Replication promotes CDK2_A CDK2 CyclinA->CDK2_A forms complex CDK2_A->DNA_Replication promotes Inhibitor Pyrimidine-5-Carboxylic Acid Derivatives Inhibitor->CDK46 Inhibitor->CDK2_E Inhibitor->CDK2_A

CDK Signaling Pathway and Inhibition
Table 2: Inhibitory Activity of Selected Pyrimidine-5-Carboxylic Acid Derivatives against CDKs

CompoundTargetIC50 (nM)Reference
PD-0332991 (Palbociclib)CDK4/Cyclin D111[7]
PD-0332991 (Palbociclib)CDK6/Cyclin D315[7]
7xCDK4/Cyclin D13.87[7]
RibociclibCDK4/Cyclin D110[8]
RibociclibCDK6/Cyclin D339[8]
BS-194CDK23[10]
BS-194CDK130[10]
BS-194CDK990[10]
Compound 14gCDK2460[11]
Compound 9aCDK21630[11]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Inhibition of Salt-Inducible Kinases (SIKs)

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that are members of the AMP-activated protein kinase (AMPK) family.[12][13] They are key regulators of various physiological processes, including inflammation, metabolism, and cell growth. The LKB1 tumor suppressor kinase acts as a master upstream kinase that phosphorylates and activates SIKs.[12][14][15]

In the context of inflammation, SIKs play a crucial role in regulating the balance between pro-inflammatory and anti-inflammatory responses in macrophages.[16][17] Pyrimidine-5-carboxamide derivatives have been developed as potent inhibitors of SIKs.[16][17] By inhibiting SIKs, these compounds can modulate downstream signaling pathways, leading to the upregulation of anti-inflammatory cytokines like IL-10 and the suppression of pro-inflammatory cytokines.[17] This makes SIK inhibitors a promising therapeutic strategy for inflammatory diseases such as inflammatory bowel disease (IBD).[17]

SIK_Signaling_Pathway LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 activate SIK2 SIK2 LKB1->SIK2 activate SIK3 SIK3 LKB1->SIK3 activate STRAD STRAD STRAD->SIK1 activate STRAD->SIK2 activate STRAD->SIK3 activate MO25 MO25 MO25->SIK1 activate MO25->SIK2 activate MO25->SIK3 activate HDACs Class IIa HDACs SIK1->HDACs phosphorylate & inactivate CRTCs CRTCs SIK2->CRTCs phosphorylate & inactivate SIK3->CRTCs phosphorylate & inactivate Gene_Expression Gene Expression (e.g., IL-10, c-FOS) HDACs->Gene_Expression repress CREB CREB CRTCs->CREB co-activate CREB->Gene_Expression activate Inhibitor Pyrimidine-5-Carboxamide Derivatives Inhibitor->SIK1 Inhibitor->SIK2 Inhibitor->SIK3

References

A Technical Guide to Quantum Mechanical Calculations of 2-Hydroxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for conducting quantum mechanical calculations on 2-Hydroxypyrimidine-5-carboxylic acid. Given the absence of specific published computational data for this molecule, this document serves as a detailed protocol, enabling researchers to perform these calculations and interpret the results. The methodologies outlined are based on established practices for similar pyrimidine derivatives and other organic molecules.

Theoretical Background

Quantum mechanical calculations are indispensable tools in modern chemistry and drug development, offering profound insights into molecular structure, stability, and reactivity. For a molecule like this compound, these calculations can elucidate its electronic properties, vibrational modes, and potential as a pharmacophore. The two primary theoretical frameworks employed for such studies are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. Popular DFT functionals for organic molecules include B3LYP and B3PW91, which often provide results in good agreement with experimental data.

Hartree-Fock (HF) Theory: HF is an ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While computationally less demanding than post-HF methods, it neglects electron correlation, which can be a limitation. However, HF can still provide valuable insights into molecular orbitals and electronic structure.

Computational Workflow

A typical workflow for the quantum mechanical characterization of this compound is depicted below. This process begins with the optimization of the molecular geometry and proceeds through the calculation of various molecular properties.

G cluster_1 Core Calculations mol_structure Define Initial Molecular Structure (e.g., using GaussView or Avogadro) geom_opt Geometry Optimization (DFT or HF) mol_structure->geom_opt Select Method & Basis Set freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo vib_analysis Vibrational Analysis (IR & Raman Spectra) freq_calc->vib_analysis

Caption: Workflow for quantum mechanical calculations.

Detailed Experimental and Computational Protocols

The following protocols are recommended for performing quantum mechanical calculations on this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.

Geometry Optimization

Objective: To find the lowest energy conformation of the molecule.

Methodology:

  • Software: Gaussian 09 or a more recent version.[1]

  • Initial Structure: The initial 3D structure of this compound can be built using a molecular editor such as GaussView or Avogadro.

  • Theoretical Level:

    • DFT: B3LYP functional is recommended for its proven accuracy with organic molecules.

    • Hartree-Fock: Can be used for comparative purposes.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, as it includes diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate geometries.

  • Gaussian Input Keyword: #p B3LYP/6-311++G(d,p) Opt

Vibrational Frequency Analysis

Objective: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

Methodology:

  • Software: Gaussian 09 or later.

  • Input Geometry: The optimized geometry from the previous step must be used.

  • Theoretical Level and Basis Set: It is crucial to use the same level of theory and basis set as in the geometry optimization.[2][3]

  • Gaussian Input Keyword: #p B3LYP/6-311++G(d,p) Freq

  • Analysis: The absence of imaginary frequencies in the output confirms a true minimum. The calculated frequencies can be visualized to understand the nature of the vibrational modes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Objective: To determine the electronic reactivity and kinetic stability of the molecule.

Methodology:

  • Software: Gaussian 09 or later, with visualization in GaussView.

  • Input Geometry: The optimized molecular geometry.

  • Calculation: The HOMO and LUMO energies are part of the standard output from a geometry optimization or frequency calculation.

  • Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

Objective: To investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Methodology:

  • Software: Gaussian 09 or later with the NBO 3.1 program.

  • Input Geometry: The optimized molecular geometry.

  • Gaussian Input Keyword: #p B3LYP/6-311++G(d,p) Pop=NBO

  • Analysis: The NBO analysis provides information on atomic charges, bond orders, and the stabilization energies associated with electron delocalization from donor to acceptor orbitals.

Data Presentation

While specific quantitative data for this compound is not yet available in the literature, the results of the aforementioned calculations should be organized into clear and concise tables for easy interpretation and comparison. Below are templates for presenting the key findings.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)N1-C2Value
C2-N3Value
......
Bond Angle (°)C6-N1-C2Value
N1-C2-N3Value
......
Dihedral Angle (°)C2-N3-C4-C5Value
......
Table 2: Calculated Vibrational Frequencies
ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν1ValueValueValueO-H stretch
ν2ValueValueValueC=O stretch
...............
Table 3: Electronic Properties
PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy GapValue
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
Chemical HardnessValue
Chemical SoftnessValue
Electrophilicity IndexValue
Table 4: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
Donor OrbitalAcceptor OrbitalValueValueValue
...............
E(2) represents the stabilization energy of the hyperconjugative interaction.

Conclusion

This technical guide provides a robust framework for conducting and analyzing quantum mechanical calculations on this compound. By following the detailed protocols for geometry optimization, vibrational analysis, HOMO-LUMO analysis, and NBO analysis, researchers can generate valuable data to understand the fundamental properties of this molecule. The structured presentation of the anticipated results in tabular format will facilitate clear communication and comparison of the findings, ultimately aiding in the rational design and development of new therapeutic agents.

References

Physical and chemical properties of 2-Hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxypyrimidine-5-carboxylic acid (CAS No: 38324-83-3). It is an important heterocyclic building block in medicinal chemistry and organic synthesis. This document details its structural characteristics, including the critical keto-enol tautomerism, physicochemical properties, and predicted spectral data. Furthermore, a representative synthesis protocol is provided, along with visualizations of the chemical structures, synthetic workflow, and a conceptual diagram of its potential application as an enzyme inhibitor. The information is curated to support researchers in its application for drug discovery and development.

Chemical Structure and Identity

This compound is a pyrimidine derivative characterized by a carboxylic acid group at the 5-position and a hydroxyl group at the 2-position.[1] However, it predominantly exists in its more stable keto tautomeric form, 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.[2][3][4] This keto-enol tautomerism is a crucial aspect of its chemistry, influencing its reactivity, hydrogen bonding capabilities, and interactions with biological targets.[5][6][7] The equilibrium generally favors the keto form due to the thermodynamic stability of the amide group within the pyrimidine ring.[8]

Caption: Keto-Enol Tautomerism of the title compound.

Physicochemical Properties

The compound is typically a white to light yellow crystalline powder.[4] It is soluble in water, as well as acidic and alkaline solutions.[4] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 38324-83-3[4]
Molecular Formula C₅H₄N₂O₃[4][]
Molecular Weight 140.10 g/mol []
IUPAC Name 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid[3]
Appearance White to light yellow crystalline powder[4]
Melting Point >200 °C (decomposes)[4]
Solubility Soluble in water, acid, and alkali[4]
pKa (Predicted) 5.17 ± 0.20
Density (Predicted) 1.63 ± 0.1 g/cm³[4]

Spectral Data (Predicted)

Spectral Data TypePredicted Characteristics
¹H NMR Signals corresponding to the two pyrimidine ring protons and exchangeable protons from the carboxylic acid and N-H groups.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the keto-group carbon, and the three distinct sp² carbons of the pyrimidine ring.
IR Spectroscopy A very broad O-H stretch from the carboxylic acid dimer (approx. 3300-2500 cm⁻¹).[10] A strong C=O stretch from the carboxylic acid (approx. 1760-1690 cm⁻¹).[10] A C=O stretch from the pyrimidine keto group. A C-O stretch (1320-1210 cm⁻¹).[10]
Mass Spec (ESI) Predicted [M+H]⁺ = 141.02947, Predicted [M-H]⁻ = 139.01491.[3]

Synthesis and Experimental Protocols

Several synthetic routes are possible for this compound. A common and effective method involves the hydrolysis of its corresponding ethyl ester, ethyl 2-hydroxypyrimidine-5-carboxylate.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines the base-catalyzed hydrolysis of ethyl 2-hydroxypyrimidine-5-carboxylate.

Materials:

  • Ethyl 2-hydroxypyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol (optional, as co-solvent)

  • Hydrochloric acid (HCl), concentrated or 2M solution

  • pH indicator paper or pH meter

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 2-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (typically 2-3 molar equivalents). Ethanol may be used as a co-solvent to aid dissolution.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-100 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed. This typically takes 2-4 hours.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath.

  • Acidification: While stirring the cooled solution, slowly add hydrochloric acid dropwise to acidify the mixture to a pH of approximately 2-3.[11] The target product, being less soluble in acidic water, will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven to yield this compound.

synthesis_workflow start Start: Ethyl 2-hydroxypyrimidine-5-carboxylate dissolve Dissolve in aqueous NaOH solution start->dissolve reflux Heat to reflux (2-4 hours) dissolve->reflux cool Cool reaction mixture to 0-5 °C reflux->cool acidify Acidify with HCl to pH 2-3 cool->acidify precipitate Precipitation of product acidify->precipitate filter Isolate solid by vacuum filtration precipitate->filter wash Wash with cold deionized water filter->wash dry Dry under vacuum wash->dry end_product End Product: this compound dry->end_product

Caption: Workflow for synthesis via ester hydrolysis.

Potential Applications in Drug Development

While this compound itself is not a marketed drug, its core structure is of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1]

Structurally related dihydroxypyrimidine (DHP) carboxylic acids have been identified as potent inhibitors of viral enzymes, such as the endonuclease domain of human cytomegalovirus (HCMV) pUL89. These compounds act as metal-chelating inhibitors at the enzyme's active site, preventing its function and thus viral replication. This suggests that this compound could serve as a valuable scaffold or starting material for the development of novel antiviral agents or other enzyme inhibitors.

enzyme_inhibition cluster_normal Normal Enzyme Function cluster_inhibited Inhibition Mechanism Enzyme Enzyme Active Site Products Products Enzyme->Products binds & converts Substrate Substrate Substrate->Enzyme Enzyme_i Enzyme Active Site No_Products No Reaction Enzyme_i->No_Products Inhibitor Inhibitor (e.g., Pyrimidine Carboxylic Acid) Inhibitor->Enzyme_i binds & blocks

Caption: Conceptual model of competitive enzyme inhibition.

References

Unraveling Tautomeric Ambiguity: A Technical Guide to the NMR Identification of 2-Hydroxypyrimidine-5-carboxylic Acid Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric state of heterocyclic compounds is a critical determinant of their physicochemical properties, biological activity, and role in medicinal chemistry. 2-Hydroxypyrimidine-5-carboxylic acid, a key scaffold in numerous bioactive molecules, can exist in a tautomeric equilibrium between its hydroxy and keto forms. The definitive identification of the predominant tautomer is paramount for understanding its structure-activity relationship and for rational drug design. This technical guide provides an in-depth exploration of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification of the tautomers of this compound. We present detailed experimental protocols for one- and two-dimensional NMR techniques, alongside a comprehensive analysis of expected and computationally predicted chemical shifts to differentiate between the tautomeric forms.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many heterocyclic drug molecules. The different tautomers of a compound can exhibit distinct hydrogen bonding patterns, lipophilicity, and steric profiles, which in turn affect their binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. For substituted pyrimidines, the potential for lactam-lactim tautomerism is a key structural feature. In the case of this compound, the equilibrium between the aromatic hydroxy form and the non-aromatic keto form (2-pyrimidinone-5-carboxylic acid) is of significant interest. The precise characterization of this equilibrium is essential for a complete understanding of the molecule's chemical and biological behavior.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom at position 1. This results in two primary tautomeric forms: the hydroxy form (Tautomer A) and the keto form (Tautomer B).

Caption: Tautomeric equilibrium of this compound.

Note: Due to the limitations of the current environment in generating and displaying images, placeholder image sources are used in the DOT script. In a full implementation, these would be replaced with the actual chemical structures of the tautomers.

The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH. NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.

NMR Spectroscopic Identification of Tautomers

The key to distinguishing between the hydroxy and keto tautomers of this compound lies in the distinct electronic environments of the nuclei in each form. These differences manifest as measurable variations in chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra. To aid in the definitive assignment of spectra, "fixed" derivatives, where the tautomerizable proton is replaced by a methyl group, are invaluable. These are 2-methoxypyrimidine-5-carboxylic acid (representing the hydroxy form) and 1-methyl-1,2-dihydropyrimidin-2-one-5-carboxylic acid (representing the keto form).

Predicted ¹H and ¹³C NMR Chemical Shifts

In the absence of extensive experimental data for the specific tautomers of this compound, Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method provide a reliable prediction of NMR chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the two tautomers and their fixed methyl derivatives. These values serve as a guide for interpreting experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonTautomer A (Hydroxy)Tautomer B (Keto)2-Methoxy Derivative1-Methyl Derivative
H48.8 - 9.08.5 - 8.78.9 - 9.18.6 - 8.8
H68.6 - 8.88.1 - 8.38.7 - 8.98.2 - 8.4
OH/NH10.5 - 11.5 (OH)11.0 - 12.0 (NH)--
COOH12.0 - 13.012.0 - 13.012.0 - 13.012.0 - 13.0
OCH₃/NCH₃--3.9 - 4.13.3 - 3.5

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonTautomer A (Hydroxy)Tautomer B (Keto)2-Methoxy Derivative1-Methyl Derivative
C2160 - 165150 - 155162 - 167151 - 156
C4155 - 160145 - 150157 - 162146 - 151
C5110 - 115115 - 120108 - 113116 - 121
C6150 - 155140 - 145152 - 157141 - 146
COOH165 - 170165 - 170165 - 170165 - 170
OCH₃/NCH₃--55 - 6035 - 40

Experimental Protocols

To obtain high-quality NMR data for the identification of tautomers, the following experimental protocols are recommended.

Sample Preparation
  • Compound Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Choose a deuterated solvent in which the compound is sufficiently soluble. DMSO-d₆ is often a good choice for polar, hydrogen-bonding compounds. The choice of solvent can also influence the tautomeric equilibrium.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR and 2D experiments, a higher concentration (15-20 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

sample_prep A Weigh Pure Compound B Dissolve in Deuterated Solvent A->B C Filter Solution B->C D Transfer to NMR Tube C->D

Caption: NMR sample preparation workflow.

NMR Data Acquisition

The following NMR experiments are crucial for the structural elucidation of the tautomers.

  • Purpose : To determine the number of different types of protons and their chemical environments. The chemical shifts of the ring protons and the presence of either an OH or an NH proton signal are key indicators.

  • Typical Parameters :

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-64, depending on the concentration.

    • Relaxation delay: 1-2 seconds.

  • Purpose : To determine the number of different types of carbons and their chemical environments. The chemical shift of C2 is particularly diagnostic of the tautomeric form.

  • Typical Parameters :

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Purpose : To establish connectivity between atoms, which is essential for unambiguous assignment of all proton and carbon signals.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within the same spin system. This helps to trace the connectivity of the ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). This allows for the assignment of the carbon signals based on the already assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is critical for identifying quaternary carbons and for piecing together the entire molecular structure.

nmr_workflow A 1D ¹H NMR (Proton Signals) C 2D COSY (¹H-¹H Connectivity) A->C D 2D HSQC (¹H-¹³C Direct Connectivity) A->D B 1D ¹³C NMR (Carbon Signals) B->D F Structure Elucidation C->F E 2D HMBC (¹H-¹³C Long-Range Connectivity) D->E E->F

Caption: Logical workflow for NMR-based structure elucidation.

Interpreting the NMR Data

The key to identifying the predominant tautomer lies in comparing the experimental NMR data with the predicted values and understanding the expected spectral differences.

  • ¹H NMR :

    • Ring Protons : The aromatic hydroxy form (Tautomer A) is expected to have more deshielded ring protons (H4 and H6) compared to the non-aromatic keto form (Tautomer B).

    • OH vs. NH Proton : The chemical shift of the exchangeable proton (OH or NH) can be informative, with the NH proton of the keto form typically appearing at a slightly higher chemical shift. A D₂O exchange experiment can confirm the presence of this labile proton.

  • ¹³C NMR :

    • C2 Chemical Shift : This is one of the most definitive indicators. The C2 carbon in the hydroxy form (Tautomer A) is part of a C=N bond within an aromatic system and is expected to resonate at a higher chemical shift (more downfield) than the C2 carbon in the keto form (Tautomer B), which is an amide-like carbonyl carbon.

  • 2D NMR :

    • HMBC : In the keto form (Tautomer B), a three-bond correlation between the H6 proton and the C2 carbonyl carbon should be observable. In the hydroxy form (Tautomer A), a similar correlation would be expected. However, the chemical shift of the C2 carbon will be the deciding factor. For the 1-methyl derivative, HMBC correlations from the N-methyl protons to C2 and C6 will be crucial for confirming the structure. For the 2-methoxy derivative, correlations from the O-methyl protons to C2 will be key.

Conclusion

The tautomeric equilibrium of this compound can be effectively investigated using a combination of one- and two-dimensional NMR spectroscopic techniques. By carefully analyzing the ¹H and ¹³C chemical shifts, and by establishing atomic connectivity through COSY, HSQC, and HMBC experiments, the predominant tautomeric form in a given solvent can be unambiguously identified. The use of "fixed" methyl derivatives is highly recommended for providing clear reference points for the distinct spectral features of each tautomer. The methodologies and predictive data presented in this guide offer a robust framework for researchers in the fields of medicinal chemistry and drug development to confidently characterize the tautomeric state of this important heterocyclic scaffold, thereby enabling more informed structure-activity relationship studies and the rational design of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carboxylic acid esters are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The pyrimidine core is a fundamental building block in various biologically active molecules, and the substituent at the 2-position plays a crucial role in modulating their pharmacological properties.[1] Consequently, the development of efficient and versatile synthetic methodologies to access a diverse range of 2-substituted pyrimidine-5-carboxylic esters is of high importance for the discovery of novel therapeutic agents.[1]

These application notes provide detailed protocols for two distinct and effective methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters:

  • A Direct Synthesis via Condensation of an Activated Propen-1-olate Salt with Amidinium Salts. This method offers a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters, notably without substitution at the 4-position, which can be a challenge with other synthetic approaches.[1][2]

  • A Biginelli-Type Three-Component Reaction. This classical multi-component reaction provides a straightforward approach to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines. The Biginelli reaction is known for its operational simplicity and the ability to generate molecular diversity.[3][4][5]

Method 1: Direct Synthesis via Condensation with Amidinium Salts

This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters.[2] The key starting material, the sodium salt, is stable and can be easily prepared from commercially available reagents.[2][6] This approach is particularly advantageous for synthesizing pyrimidines that are unsubstituted at the 4-position.[2]

Experimental Workflow Diagram

G cluster_0 Preparation of Sodium Salt cluster_1 Pyrimidine Synthesis A Methyl 3,3-dimethoxypropionate + Methyl Formate C Reaction at Room Temperature (12-16 hours) A->C B Sodium Hydride in Diethyl Ether B->C D Filtration and Washing C->D E Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate D->E F Sodium Salt (from above) H Reaction at 100 °C (1 hour) F->H G Amidinium Salt in DMF G->H I Work-up and Purification H->I J 2-Substituted Pyrimidine- 5-carboxylic Ester I->J

Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via the amidinium salt condensation method.

Detailed Experimental Protocol

Part 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [2][6]

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with diethyl ether.

  • Dry the solid under vacuum to afford the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as a stable solid.

Part 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [6]

  • To a solution of the amidinium salt (2.0 mmol) in anhydrous dimethylformamide (DMF) (4 mL), add sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide (0.46 g, 2.32 mmol).

  • Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1 hour.

  • After cooling to room temperature, add water (15 mL) to the reaction mixture. Precipitation of the product is typically observed.

  • Collect the solid product by filtration.

  • Wash the solid with water (2.5 mL) and dry it under vacuum.

  • If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Data Presentation: Representative Yields
2-SubstituentAmidinium Salt UsedYield (%)
PhenylBenzamidinium chloride85
4-Chlorophenyl4-Chlorobenzamidinium chloride92
2-Thienyl2-Thiopheneamidinium chloride78
MethylAcetamidinium chloride65
AminoGuanidinium chloride75
MethylthioS-Methylisothiouronium iodide88

Yields are representative and may vary based on the specific reaction conditions and scale.[2] The 2-methylthio substituted pyrimidine is a versatile intermediate that can be further functionalized.[6]

Method 2: Biginelli-Type Three-Component Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones.[4][5] This multicomponent approach is highly valued for its efficiency in building complex molecules from simple starting materials.[7] The resulting dihydropyrimidines can then be oxidized to the corresponding aromatic pyrimidines.

Experimental Workflow Diagram

G cluster_0 Biginelli Condensation cluster_1 Aromatization K Aromatic Aldehyde O Reaction at 80 °C (3 hours) K->O L Ethyl Acetoacetate L->O M Urea or Thiourea M->O N Catalyst (e.g., CAN) in Solvent N->O P Dihydropyrimidine O->P R Reaction in Solvent P->R Q Oxidizing Agent (e.g., DDQ or MnO2) Q->R S Work-up and Purification R->S T 2-Substituted Pyrimidine- 5-carboxylic Ester S->T

Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via a Biginelli-type reaction followed by aromatization.

Detailed Experimental Protocol

Part 1: Synthesis of Dihydropyrimidinone (Biginelli Reaction) [3]

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in methanol.

  • Add a catalytic amount of ceric ammonium nitrate (CAN) (10 mol%).

  • Heat the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Part 2: Aromatization to Pyrimidine

  • Dissolve the synthesized dihydropyrimidinone (1.0 eq) in a suitable solvent such as dioxane or chloroform.

  • Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) or manganese dioxide (MnO2) (5 eq).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After completion, cool the mixture and filter off any solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted pyrimidine-5-carboxylic ester.

Data Presentation: Representative Yields
2-SubstituentAldehyde UsedBiginelli Yield (%)Aromatization Yield (%)
PhenylBenzaldehyde85-9570-85
4-Chlorophenyl4-Chlorobenzaldehyde80-9075-90
4-Nitrophenyl4-Nitrobenzaldehyde88-9665-80
4-Methoxyphenyl4-Methoxybenzaldehyde82-9270-85

Yields are representative and depend on the specific substrates, catalysts, and oxidizing agents used.[3]

Conclusion

The two detailed protocols offer robust and versatile approaches for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. The direct condensation method is highly effective for producing pyrimidines without a substituent at the 4-position, while the Biginelli reaction provides a classic and efficient multicomponent strategy for accessing a wide range of substituted pyrimidines. The choice of method will depend on the desired substitution pattern and the availability of starting materials. These protocols provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to synthesize novel pyrimidine derivatives for further investigation.

References

The Pivotal Role of 2-Hydroxypyrimidine-5-carboxylic Acid in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The versatile scaffold of 2-hydroxypyrimidine-5-carboxylic acid and its derivatives is proving to be a cornerstone in the development of novel therapeutic agents. Researchers, scientists, and drug development professionals are increasingly leveraging the unique chemical properties of this compound to design potent and selective inhibitors for a range of biological targets implicated in cancer, viral infections, and other diseases. This application note provides a detailed overview of its utility, experimental protocols for its synthesis and evaluation, and quantitative data on the biological activity of its derivatives.

Application Notes

This compound serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its pyrimidine core is a common feature in many biologically active compounds, and the hydroxyl and carboxylic acid moieties provide convenient handles for chemical modification, allowing for the fine-tuning of pharmacological properties.

In recent years, derivatives of this scaffold have demonstrated significant potential as:

  • Antiviral Agents: Dihydroxypyrimidine (DHP) carboxylic acid derivatives have been identified as potent inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme in viral replication. These compounds, including esters and amides, have shown activity in the sub-micromolar to low micromolar range.[1][2]

  • Anticancer Agents: Several pyrimidine-5-carboxylic acid derivatives have been investigated as inhibitors of key signaling pathways in cancer. Notably, they have been shown to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical for tumor angiogenesis and growth.[3][4] The antiproliferative activity of these compounds has been demonstrated against various cancer cell lines.

  • Enzyme Inhibitors: The structural motif of pyrimidine-5-carboxylic acid is amenable to the design of inhibitors for various other enzymes. For instance, derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer.

Quantitative Data Summary

The following table summarizes the biological activity of various derivatives of this compound against different molecular targets.

Compound TypeTargetMeasurementValueReference
Dihydroxypyrimidine Carboxylic AcidsHCMV pUL89 EndonucleaseIC500.54 - 3.8 µM[1]
Dihydroxypyrimidine Methyl EstersHCMV pUL89 EndonucleaseIC500.59 - 5.0 µM[1]
Dihydroxypyrimidine CarboxamidesHCMV pUL89 EndonucleaseIC500.76 - 5.7 µM[1]
Dihydroxypyrimidine DerivativesHCMV (Cell-based assay)EC5014.4 - 22.8 µM[2]
Pyrimidine-5-carbonitrile DerivativesEGFRIC508.29 nM (Comp. 10b)[3]
Pyrimidine-5-carbonitrile DerivativesHepG2 (Hepatocellular carcinoma)IC503.56 µM (Comp. 10b)[3]
Pyrimidine-5-carbonitrile DerivativesA549 (Non-small cell lung cancer)IC505.85 µM (Comp. 10b)[3]
Pyrimidine-5-carbonitrile DerivativesMCF-7 (Breast cancer)IC507.68 µM (Comp. 10b)[3]
Pyrazolopyrimidine Urea DerivativesVEGFR-2IC50Nanomolar range[5]
Pyrazolopyrimidine Urea DerivativesVarious Cancer Cell LinesGI500.553 - 3.80 µM[5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol provides a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[6]

Materials:

  • Methyl formate

  • Methyl 3,3-dimethoxypropionate

  • Sodium hydride (NaH)

  • Amidinium salt

  • Dry Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

    • To a suspension of NaH in dry DMF, add a solution of methyl 3,3-dimethoxypropionate in DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl formate dropwise at 0 °C and stir the reaction mixture at room temperature for 16 hours.

    • The resulting precipitate is collected by filtration, washed with ether, and dried under vacuum.

  • Synthesis of 2-substituted pyrimidine-5-carboxylic ester:

    • To a solution of the sodium salt from step 1 in DMF, add the desired amidinium salt.

    • Heat the reaction mixture at 100 °C for 1-2 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient).

  • Hydrolysis to this compound:

    • The synthesized ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water.

Protocol 2: General Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized pyrimidine derivatives against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test compounds (pyrimidine derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the test compound dilutions.

    • Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials reaction1 Reaction Step 1 (e.g., Esterification) start->reaction1 purification1 Purification reaction1->purification1 reaction2 Reaction Step 2 (e.g., Hydrolysis) purification1->reaction2 final_product Final Product (2-HP-5-CA Derivative) reaction2->final_product screening Enzyme Inhibition Assay (IC50 Determination) final_product->screening cell_based Cell-based Assays (e.g., Cytotoxicity) screening->cell_based in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

hedgehog_pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits GLI GLI Proteins SMO->GLI activates SUFU SUFU SUFU->GLI inhibits TargetGenes Target Gene Expression GLI->TargetGenes promotes Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->SMO inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of pyrimidine-based derivatives on Smoothened (SMO).

vegfr_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates Ras Ras VEGFR2->Ras activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis promotes Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->VEGFR2 inhibits

References

Synthesis of Bioactive Compounds from 2-Hydroxypyrimidine-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive compounds starting from 2-hydroxypyrimidine-5-carboxylic acid. This versatile starting material serves as a key building block for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and anti-inflammatory research. The following sections detail the synthesis of key intermediates and final bioactive molecules, along with their biological activities and relevant data.

Overview of Synthetic Strategies

This compound is a valuable scaffold in medicinal chemistry. Its hydroxy group can be readily converted into a leaving group, typically a chlorine atom, to facilitate nucleophilic substitution reactions. The carboxylic acid moiety can be transformed into esters, amides, or other functional groups, allowing for a wide range of structural modifications to modulate biological activity.

A common and effective strategy involves the initial chlorination of the pyrimidine ring, followed by the introduction of various substituents at the 2- and 4-positions, and subsequent modification of the carboxylic acid group. This approach provides access to a diverse library of compounds, including potent enzyme inhibitors and receptor modulators.

Synthesis of Key Intermediates

A crucial step in the utilization of this compound is its conversion to more reactive intermediates, such as 2,4-dichloropyrimidine-5-carboxylic acid and its derivatives.

Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride

This intermediate is a highly reactive building block for the synthesis of a variety of pyrimidine derivatives.

Experimental Protocol:

  • To a stirred solution of 2,4-dihydroxypyrimidine-5-carboxylic acid (or uracil-5-carboxylic acid), add phosphorus oxychloride (POCl₃) in excess.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Pour the cooled residue onto crushed ice with vigorous stirring.

  • The resulting precipitate, 2,4-dichloropyrimidine-5-carbonyl chloride, is filtered, washed with cold water, and dried under vacuum.

Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological activities, including anticancer and anti-inflammatory effects.

Synthesis of 4-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Experimental Protocol:

  • Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is refluxed with an excess of formamide for 8-10 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with water, and dried.

  • Step 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The product from Step 1 is refluxed in an excess of phosphorus oxychloride (POCl₃) for 6-8 hours. The excess POCl₃ is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.

  • Step 3: Synthesis of 4-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The chlorinated intermediate from Step 2 is refluxed with an excess of hydrazine hydrate in ethanol for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and dried.[1]

Synthesis of N-Alkyl/Aryl-2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarbothioamides

Experimental Protocol:

  • A mixture of 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and an appropriate isothiocyanate (e.g., ethyl isothiocyanate, phenyl isothiocyanate) in butanol is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold butanol, and recrystallized from a suitable solvent to afford the final product.[2]

Biological Activities and Quantitative Data

The synthesized pyrimidine derivatives exhibit a range of biological activities. The following tables summarize the anticancer and antimicrobial activities of selected compounds.

Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Several synthesized pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anticancer activity against a panel of human cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
7f MCF-7 (Breast)Data not explicitly provided, but noted as the most active[3]
7d OVCAR-4 (Ovarian)1.74[4]
7d ACHN (Renal)5.53[4]
7d NCI-H460 (Lung)4.44[4]
12b MDA-MB-468 (Breast)3.343 ± 0.13[5]
12b T-47D (Breast)4.792 ± 0.21[5]
VIIa 57 different cell lines0.326 - 4.31[6]
5 HT1080 (Fibrosarcoma)96.25[7]
5 Hela (Cervical)74.8[7]
5 Caco-2 (Colorectal)76.92[7]
5 A549 (Lung)148[7]
7 Caco-2 (Colorectal)43.75[7]
7 A549 (Lung)17.50[7]
7 HT1080 (Fibrosarcoma)73.08[7]
7 Hela (Cervical)68.75[7]

Table 1: In vitro anticancer activity (IC₅₀ values) of selected pyrazolo[3,4-d]pyrimidine derivatives.

Antimicrobial Activity of Pyrimidine-5-carboxamide Derivatives

A series of pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties.

Compound IDS. aureus (MTCC-96)E. coli (MTCC-443)A. niger (MTCC-282)C. albicans (MTCC-227)Reference
1a +++++
1f +++++
2c +++++
2e +++++

Table 2: Antimicrobial activity of selected pyrimidine-5-carboxamide derivatives (Zone of inhibition: + = low, ++ = moderate).

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and experimental workflows.

synthetic_pathway_pyrazolo_pyrimidines start Ethyl 2-cyano-3-ethoxypropanoate intermediate1 Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate start->intermediate1 Ethanol, Reflux phenylhydrazine Phenylhydrazine phenylhydrazine->intermediate1 intermediate2 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one intermediate1->intermediate2 Reflux formamide Formamide formamide->intermediate2 intermediate3 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine intermediate2->intermediate3 Reflux poc_reagent POCl₃ poc_reagent->intermediate3 final_product 4-Hydrazinyl-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine intermediate3->final_product Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->final_product

Caption: General synthetic pathway for 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

experimental_workflow_anticancer_assay cluster_synthesis Compound Synthesis & Purification cluster_bioassay In Vitro Anticancer Assay synthesis Synthesis of Pyrimidine Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization treatment Treatment with Synthesized Compounds characterization->treatment cell_culture Culturing of Cancer Cell Lines cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50_calc IC₅₀ Value Calculation mtt_assay->ic50_calc

Caption: Experimental workflow for the synthesis and in vitro anticancer evaluation.

signaling_pathway_apoptosis compound Pyrazolo[3,4-d]pyrimidine Derivative (e.g., 7d, 12b) egfr_erbb2 EGFR/ErbB2 Kinase compound->egfr_erbb2 Inhibition caspase_activation Caspase-3 Activation compound->caspase_activation Induction pi3k_akt PI3K/Akt Pathway egfr_erbb2->pi3k_akt Activation ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr_erbb2->ras_raf_mek_erk Activation cell_proliferation Cell Proliferation & Survival pi3k_akt->cell_proliferation ras_raf_mek_erk->cell_proliferation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed signaling pathway for apoptosis induction by pyrazolo[3,4-d]pyrimidine derivatives.

References

Application Notes and Protocols for the Synthesis of Antiviral Nucleosides from 2-Hydroxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of novel antiviral nucleoside analogs using 2-Hydroxypyrimidine-5-carboxylic acid as a starting material. The protocols outlined are based on established principles of nucleoside chemistry, particularly the Vorbrüggen glycosylation reaction. While a direct synthesis of a specific antiviral nucleoside from this starting material is not extensively documented in publicly available literature, the following application notes and protocols provide a robust framework for its successful synthesis and subsequent evaluation.

Introduction

Nucleoside analogs are a cornerstone of antiviral therapy. They act by mimicking natural nucleosides, the building blocks of DNA and RNA, thereby interfering with viral replication. The structural diversity of the nucleobase is a key determinant of the antiviral activity and selectivity of these compounds. This compound presents an interesting scaffold for the generation of novel nucleoside analogs due to the presence of the carboxylic acid group at the 5-position, which can be further modified to explore structure-activity relationships. The general strategy involves the protection of reactive functional groups, followed by glycosylation with a protected sugar moiety, and subsequent deprotection to yield the target nucleoside.

Proposed Synthetic Pathway

The synthesis of a target nucleoside from this compound is a multi-step process that requires careful protection and deprotection strategies to ensure the desired regioselectivity and stereoselectivity of the glycosylation reaction. The most widely applied method for the synthesis of nucleosides is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative in the presence of a Lewis acid.[1][2]

The proposed synthetic workflow is as follows:

Synthetic Workflow A 2-Hydroxypyrimidine- 5-carboxylic acid B Protection of Carboxylic Acid (Esterification) A->B e.g., SOCl₂, Ethanol C Silylation of Hydroxyl Group B->C e.g., HMDS, (NH₄)₂SO₄ D Glycosylation with Protected Ribose C->D e.g., Protected Ribose, TMSOTf E Deprotection D->E e.g., NaOMe/MeOH then aq. NaOH F Target Nucleoside E->F Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication Prodrug Nucleoside Analog (Prodrug) NMP Nucleoside Monophosphate Prodrug->NMP Host/Viral Kinases NDP Nucleoside Diphosphate NMP->NDP Host Kinases NTP Nucleoside Triphosphate (Active Form) NDP->NTP Host Kinases ViralPolymerase Viral RNA/DNA Polymerase NTP->ViralPolymerase Incorporation into Viral Genome ChainTermination Chain Termination ViralPolymerase->ChainTermination ViralMutagenesis Viral Mutagenesis ViralPolymerase->ViralMutagenesis

References

Application of 2-Hydroxypyrimidine-5-carboxylic Acid in the Synthesis of HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development. The NS5B polymerase is essential for the replication of the viral genome. A promising class of HCV NS5B inhibitors is based on the dihydroxypyrimidine carboxylic acid scaffold. These compounds are thought to chelate the magnesium ions in the active site of the polymerase, thereby inhibiting its function. This document provides detailed protocols and data related to the synthesis of pyrimidine-based HCV NS5B inhibitors, with a focus on the potential utility of 2-hydroxypyrimidine-5-carboxylic acid as a starting material. While direct synthesis from this compound is not widely reported, this note outlines established synthetic routes for analogous compounds and proposes a viable synthetic pathway from this specific precursor.

Data Presentation

The following table summarizes the in vitro activity of a series of 2-(2-thienyl)-5,6-dihydroxy-4-carboxypyrimidine inhibitors of the HCV NS5B polymerase.

Compound IDR GroupNS5B IC50 (µM)Replicon EC50 (µM)
1 H>50>50
2 3-(((benzylamino)carbonyl)amino)0.0939.3
3 3-((( (2-chlorobenzyl)amino)carbonyl)amino)0.02715
4 3-((( (4-fluorobenzyl)amino)carbonyl)amino)0.04511
5 3-((((1-phenylethyl)amino)carbonyl)amino)0.04216

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidine Inhibitors (Established Method)

This protocol describes a general method for the synthesis of 2-(substituted)-5,6-dihydroxy-4-carboxypyrimidine inhibitors, adapted from published literature.

Step 1: Synthesis of the Oxalate Ester

  • To a solution of an appropriate amidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a solution of sodium ethoxide (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Filter the resulting sodium chloride precipitate and wash with ethanol.

  • To the filtrate, add diethyl oxalate (1.2 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the corresponding oxalate ester.

Step 2: Cyclization to form the Pyrimidine Core

  • Dissolve the oxalate ester (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (2.2 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture with a suitable acid (e.g., 1N HCl) to pH 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the 5,6-dihydroxypyrimidine-4-carboxylic acid ester.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (or sodium hydroxide) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final 2-(substituted)-5,6-dihydroxy-4-carboxypyrimidine inhibitor.

Protocol 2: Proposed Synthesis of 5,6-Dihydroxypyrimidine-based Inhibitors from this compound (Hypothetical Route)

This proposed protocol outlines a potential synthetic route to convert this compound into a dihydroxypyrimidine scaffold relevant for HCV NS5B inhibition. This route is hypothetical and would require optimization.

Step 1: Protection of the Carboxylic Acid

  • Suspend this compound (1.0 eq) in a suitable solvent such as methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify to obtain the methyl 2-hydroxypyrimidine-5-carboxylate.

Step 2: Dihydroxylation of the Pyrimidine Ring

  • Dissolve the protected pyrimidine (1.0 eq) in a suitable solvent mixture (e.g., acetone/water).

  • Add a dihydroxylating agent such as potassium permanganate (2.2 eq) or osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO) as a co-oxidant at low temperature (0 °C).

  • Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.

  • Quench the reaction with a reducing agent (e.g., sodium sulfite).

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Dry, concentrate, and purify the crude product to yield the dihydroxy-dihydropyrimidine derivative.

Step 3: Aromatization/Tautomerization

  • The dihydroxy-dihydropyrimidine intermediate may exist in various tautomeric forms. Treatment with a mild acid or base in a suitable solvent at elevated temperatures may facilitate the formation of the desired 5,6-dihydroxypyrimidine tautomer. This step would require careful investigation and optimization.

Step 4: Saponification to the Final Product

  • Perform a saponification reaction as described in Protocol 1, Step 3, to hydrolyze the methyl ester and obtain the final 2,5,6-trihydroxypyrimidine-5-carboxylic acid derivative.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product Amidine Amidine Hydrochloride Step1 Step 1: Oxalate Ester Formation Amidine->Step1 Oxalate Diethyl Oxalate Oxalate->Step1 Step2 Step 2: Cyclization Step1->Step2 Oxalate Ester Intermediate Step3 Step 3: Saponification Step2->Step3 Pyrimidine Ester Intermediate Inhibitor 2-(Substituted)-5,6-dihydroxypyrimidine-4-carboxylic Acid Step3->Inhibitor G cluster_outcome Result Mg1 Mg²⁺ Inhibition Inhibition of RNA Synthesis Mg2 Mg²⁺ Inhibitor Pyrimidine Carboxylic Acid Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation

Application Notes and Protocols for the Preparation and Evaluation of HIV-1 RNase H Inhibitors from Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] RT possesses two key enzymatic functions: a DNA polymerase activity and a Ribonuclease H (RNase H) activity.[2] While numerous approved antiretroviral drugs target the polymerase function, the RNase H domain remains a clinically unvalidated yet highly attractive target for novel therapeutic intervention.[3] The RNase H activity is essential for degrading the RNA strand of RNA:DNA hybrids, a process vital for the completion of reverse transcription.[4]

Pyrimidinol carboxylic acids have emerged as a promising class of HIV-1 RNase H inhibitors.[5][6] These compounds are designed to chelate the two divalent metal ions (typically Mg2+) present in the RNase H active site, thereby blocking its catalytic function.[4][5] This document provides detailed application notes and experimental protocols for the synthesis, and biological evaluation of pyrimidine carboxylic acid-based HIV-1 RNase H inhibitors.

Mechanism of Action: Targeting the RNase H Active Site

Pyrimidinol carboxylic acid inhibitors function by binding to the active site of the HIV-1 RNase H domain. Their mechanism of action is centered on the chelation of the two essential divalent metal ions, which are coordinated by conserved aspartate and glutamate residues (the DEDD motif) in the active site.[2] By coordinating these metal ions, the inhibitors mimic the substrate binding state and prevent the enzyme from hydrolyzing the RNA template.[7]

cluster_0 HIV-1 RNase H Active Site cluster_1 Inhibitor Interaction cluster_2 Outcome Mg1 Mg²⁺ Inhibition RNase H Inhibition Mg2 Mg²⁺ DEDD DEDD Motif (Asp, Glu residues) DEDD->Mg1 chelates DEDD->Mg2 chelates Inhibitor Pyrimidine Carboxylic Acid Inhibitor Inhibitor->Mg1 chelates Inhibitor->Mg2 chelates Inhibitor->Inhibition leads to

Mechanism of RNase H Inhibition.

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative pyrimidine carboxylic acid and related hydroxypyridone carboxylic acid derivatives against HIV-1 RNase H, viral replication, and their cellular cytotoxicity.

Table 1: HIV-1 RNase H Inhibitory Activity

Compound IDScaffoldSubstituentsIC50 (µM) vs. HIV-1 RNase HReference
1 Pyrimidinol Carboxylic AcidR = H> 25[5]
2 Pyrimidinol Carboxylic AcidR = Phenyl1.8[5]
3 Pyrimidinol Carboxylic AcidR = 4-Fluorophenyl0.42[5]
4 Pyrimidinol Carboxylic AcidR = 3,4-Dichlorophenyl0.18[5]
5 Hydroxypyridone Carboxylic AcidN-1 = Benzyl12[3]
6 Hydroxypyridone Carboxylic AcidN-1 = 4-Phenylbenzyl0.65[3]

Table 2: Antiviral Activity and Cytotoxicity

Compound IDAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)Reference
4 No antiviral effect observed> 50-[5]
6 10> 100> 10[3]
7 (Analogue of 6)3.05016.7[8]

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyrimidine Carboxylic Acid Inhibitor (Compound 4)

This protocol describes a general synthesis for a 2-aryl-4,6-dihydroxypyrimidine-5-carboxylic acid, exemplified by the potent inhibitor, compound 4 .

start Start Materials: - Diethyl malonate - 3,4-Dichlorobenzamidine - Sodium ethoxide step1 Step 1: Condensation React diethyl malonate and 3,4-dichlorobenzamidine with sodium ethoxide in ethanol. start->step1 step2 Step 2: Cyclization Heat the reaction mixture under reflux to induce cyclization. step1->step2 step3 Step 3: Hydrolysis Saponify the resulting ester with aqueous NaOH. step2->step3 step4 Step 4: Acidification Acidify the reaction mixture with HCl to precipitate the carboxylic acid. step3->step4 step5 Step 5: Purification Isolate and purify the final product by recrystallization or chromatography. step4->step5 end Final Product: 2-(3,4-Dichlorophenyl)-4,6- dihydroxypyrimidine-5-carboxylic acid step5->end

Synthetic Workflow.

Materials:

  • Diethyl malonate

  • 3,4-Dichlorobenzamidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Condensation: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes.

  • Amidine Addition: Add 3,4-dichlorobenzamidine hydrochloride to the reaction mixture.

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of NaOH in water to the reaction mixture. Stir at room temperature overnight to hydrolyze the ethyl ester.

  • Acidification: Carefully acidify the reaction mixture to pH 2-3 with concentrated HCl while cooling in an ice bath. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final pyrimidine carboxylic acid derivative.

Protocol 2: In Vitro HIV-1 RNase H Inhibition Assay (FRET-based)

This protocol outlines a Förster Resonance Energy Transfer (FRET)-based assay to determine the IC50 value of the synthesized compounds against HIV-1 RNase H.

prep Prepare Reagents: - HIV-1 RT enzyme - FRET-labeled RNA:DNA substrate - Assay buffer - Test compounds plate Plate Setup: Add test compounds in serial dilution to a 96-well plate. prep->plate enzyme Add HIV-1 RT enzyme to the wells and pre-incubate. plate->enzyme substrate Initiate reaction by adding the FRET substrate. enzyme->substrate read Measure fluorescence signal over time. substrate->read analyze Data Analysis: Calculate IC50 values from dose-response curves. read->analyze result Determine inhibitor potency. analyze->result

RNase H FRET Assay Workflow.

Materials:

  • Purified recombinant HIV-1 RT

  • FRET-labeled RNA:DNA hybrid substrate (e.g., with FAM donor and TAMRA quencher)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 6 mM MgCl2, 1 mM DTT

  • Test compounds and control inhibitor (e.g., a known RNase H inhibitor) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate.

  • Enzyme Addition: Dilute the HIV-1 RT in assay buffer and add to each well containing the test compound.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the FRET-labeled RNA:DNA substrate in assay buffer and add it to all wells to start the reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm for FAM) every minute for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Cell-Based Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This protocol measures the ability of the compounds to inhibit HIV-1 replication in a susceptible human T-cell line.

Materials:

  • MT-4 cells or other susceptible T-cell line

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds and a positive control antiviral drug (e.g., Nevirapine)

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds and control drug in culture medium and add them to the appropriate wells.

  • Infection: Infect the cells by adding a pre-titered amount of HIV-1 stock to each well (except for the uninfected control wells).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[1][2][9]

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control (no compound). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the 50% effective concentration (EC50).

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the compounds on the host cells used in the antiviral assay.

Materials:

  • MT-4 cells

  • Complete cell culture medium

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Addition: Prepare the plates with cells and serial dilutions of the compounds as described in the antiviral assay protocol, but without adding the virus.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Plot the percentage of viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the synthesis and evaluation of pyrimidine carboxylic acid derivatives as potential HIV-1 RNase H inhibitors. While this class of compounds has demonstrated potent enzymatic inhibition, further optimization is required to translate this activity into effective antiviral efficacy in cell-based models and in vivo. The detailed methodologies provided herein are intended to facilitate these research and development efforts in the quest for novel anti-HIV therapeutics targeting the RNase H enzyme.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Hydroxypyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2-hydroxypyrimidine-5-carboxylic acid scaffold, in its more stable tautomeric form as 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, is of particular interest.[3] Traditional methods for the synthesis of these compounds often require long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering advantages such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles.[4][5] This document provides detailed protocols and data for the microwave-assisted synthesis of this compound derivatives, primarily through the Biginelli reaction.

Microwave-Assisted Synthesis via the Biginelli Reaction

The one-pot, three-component Biginelli reaction is a highly efficient method for the synthesis of dihydropyrimidinones (DHPMs), the core structure of the target compounds.[6][7][8] This reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, often under acidic catalysis. Microwave irradiation dramatically accelerates this process, reducing reaction times from hours to minutes.[7][9]

General Reaction Scheme

reagents Aldehyde (R-CHO) + Ethyl Acetoacetate + Urea catalyst Catalyst Microwave (MW) reagents->catalyst product 2-Hydroxypyrimidine-5-carboxylic acid derivative catalyst->product

Caption: General workflow for the microwave-assisted Biginelli reaction.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

This protocol is a generalized procedure based on common methodologies for the microwave-assisted Biginelli reaction.[7][9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfamic acid, 20 mol%)[7]

  • Ethanol (2 mL, as solvent, though solvent-free conditions are also common)[10]

  • Dedicated microwave reactor vials

Procedure:

  • In a dedicated microwave process vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst.

  • Add a minimal amount of a high-boiling point solvent like ethanol or proceed under solvent-free conditions.[9][10]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 80-100°C) for a short duration (typically 3-10 minutes).[7][9][10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into crushed ice or cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure this compound ester derivative.

Data Presentation

The following table summarizes representative data for the microwave-assisted synthesis of various 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, demonstrating the efficiency of this method.

EntryAldehyde (Ar)CatalystPower (W)Time (min)Yield (%)
1BenzaldehydeSulfamic Acid300592
24-ChlorobenzaldehydeSulfamic Acid300495
34-MethoxybenzaldehydeSulfamic Acid300689
44-NitrobenzaldehydePolymer Catalyst501098
53-NitrobenzaldehydePolymer Catalyst501294
64-HydroxybenzaldehydeMFRH-590
7VanillinMFRH-888

Data compiled from multiple sources demonstrating typical results.[6][7][9]

Biological Activity and Signaling Pathways

Derivatives of 2-hydroxypyrimidine have shown significant potential as anticancer agents.[2][11][12] Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some pyrimidine compounds have been found to induce cell cycle arrest at the G0/G1 phase by upregulating cell cycle inhibitors like p21 and p27.[11] Furthermore, at higher concentrations, these compounds can trigger apoptosis, or programmed cell death.[11]

Potential Anticancer Signaling Pathway

The following diagram illustrates a generalized signaling pathway that can be targeted by anticancer pyrimidine derivatives.

cluster_pathway Cancer Cell Signaling GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Transcription Transcription Factors KinaseCascade->Transcription CellCycle Cell Cycle Progression (CDKs) KinaseCascade->CellCycle Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Evasion Pyrimidine 2-Hydroxypyrimidine Derivative Pyrimidine->KinaseCascade Inhibition Pyrimidine->CellCycle Arrest (via p21/p27) Pyrimidine->Apoptosis Induction

Caption: Potential mechanism of anticancer action for pyrimidine derivatives.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The protocols outlined herein, centered on the Biginelli reaction, offer a rapid, efficient, and high-yielding route to these valuable compounds. The compelling biological activities of this class of molecules, particularly as anticancer agents, underscore the importance of these synthetic methodologies for academic research and industrial drug development. The ability to quickly generate libraries of these derivatives for screening is a key advantage offered by microwave-assisted synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Tetrahydropyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydropyrimidine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Specifically, those bearing a carboxylic acid or carboxamide group at the C-5 position have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties.[3] These compounds are often synthesized through a one-pot, multi-component reaction known as the Biginelli reaction, which offers an efficient and atom-economical pathway to these complex structures.[4][5][6] This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester (or a related active methylene compound), and urea or thiourea.[5][7] The versatility of this synthesis allows for the creation of large libraries of derivatives for drug discovery and development.

Applications in Drug Development

The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities.

  • Anticancer Activity: Many tetrahydropyrimidine derivatives have been investigated for their potent antiproliferative effects against various cancer cell lines, including liver, breast, lung, and glioblastoma.[8][9][10] Some compounds have been shown to impede cell cycle progression and inhibit 3D neurosphere formation in glioma stem cells.[8][10] Their mechanism can involve the inhibition of key proteins in cell division, such as the kinesin spindle protein Eg5.[9]

  • Antimicrobial Agents: The structural motif is also associated with significant antibacterial and antifungal properties.[1][11] Certain derivatives have demonstrated good inhibitory activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[1]

  • Antidiabetic Potential: Researchers have explored these compounds as potential treatments for diabetes. In vitro studies have shown that some derivatives can act as alpha-amylase inhibitors, which is a key target in managing blood glucose levels.[12][13]

  • Calcium Channel Blockers: The dihydropyrimidinone (DHPM) core, closely related to the tetrahydropyrimidine structure, is well-known for its role in calcium channel modulation, with applications in treating cardiovascular diseases.[9]

  • Additional Therapeutic Areas: Beyond these primary applications, derivatives have been identified with antioxidant, anti-inflammatory, and antiviral activities, highlighting the broad therapeutic potential of this chemical class.[6][9][14]

One-Pot Synthesis: The Biginelli Reaction

The most common and efficient method for synthesizing tetrahydropyrimidine-5-carboxylic acid derivatives is the one-pot Biginelli reaction. This three-component reaction offers operational simplicity and allows for the straightforward creation of molecular diversity.[4][5]

Generalized Reaction Scheme:

A variety of catalysts can be employed to promote this reaction, including Brønsted acids (HCl, p-TSA), Lewis acids (La(OTf)₃, CuCl₂), and environmentally friendly options like ionic liquids or solid-supported catalysts.[3][8][15][16]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes various one-pot synthetic methodologies for preparing tetrahydropyrimidine-5-carboxylic acid and carboxamide derivatives, highlighting the diversity of catalysts, conditions, and achievable yields.

EntryAldehyde Componentβ-Dicarbonyl ComponentUrea/ThioureaCatalyst (mol%)ConditionsTimeYield (%)Reference
1Various Aromatic AldehydesAcetoacetanilideUreap-TSA·H₂OReflux8-24 h50-95[3]
24-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeN-phenyl-3-oxobutanamideUreaLa(OTf)₃ (10)Ethanol, 100 °C1 h97[8][9][10]
3Various Aromatic AldehydesEthyl acetoacetateUreaLa(OTf)₃ (10)Ethanol, 100 °C1-1.5 h74-97[3]
4Various Aromatic AldehydesEthyl acetoacetateUrea/ThioureaDIPEAc (ionic liquid)Room Temp1-2 hHigh[15]
5Chloro-benzaldehydeEthyl acetoacetateUreaCuCl₂·2H₂O + HCl (cat.)Solvent-free, grindingOvernightGood[13][16]
6Fluoro-benzaldehydeEthyl acetoacetateThioureaCuCl₂·2H₂O + HCl (cat.)Solvent-free, grindingOvernightGood[13]
7Various Aromatic AldehydesAcetoacetanilideUreaHCl (conc.)Reflux30-80 min50-95[3]
81,3,4-oxadiazole aldehydeSubstituted acetoacetanilideThioureaNoneMicrowave irradiation5-10 minGood[12]

Visualized Diagrams

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for the Biginelli condensation and a generalized workflow for the synthesis and purification process.

G Proposed Mechanism for the Biginelli Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Ar-CHO Acyliminium Acyliminium Ion [Ar-CH=N(H)-CO-NH₂]⁺ Aldehyde->Acyliminium + Urea, H⁺ Urea H₂N-(C=O)-NH₂ Urea->Acyliminium Ketoester R-CO-CH₂-COOEt Enolate Ketoester Enolate Ketoester->Enolate Tautomerization IntermediateA Open-Chain Adduct Acyliminium->IntermediateA + Enolate Enolate->IntermediateA Cyclized Cyclized Intermediate IntermediateA->Cyclized Intramolecular Cyclization FinalProduct Tetrahydropyrimidine Derivative Cyclized->FinalProduct Dehydration (-H₂O)

Caption: A simplified diagram of the proposed acyliminium ion pathway for the Biginelli reaction.

G General Experimental Workflow Start Start Mix Combine Aldehyde, β-Ketoester, Urea/Thiourea, and Catalyst in Solvent Start->Mix React Heat / Stir (e.g., Reflux or Microwave) Mix->React Monitor Monitor Reaction (via TLC) React->Monitor Precipitate Pour Reaction Mixture into Cold Water Monitor->Precipitate Reaction Complete Filter Filter Crude Product Precipitate->Filter Wash Wash with Water and/or Ethanol Solution Filter->Wash Purify Recrystallize from Appropriate Solvent (e.g., Ethanol) Wash->Purify Characterize Characterize Product (NMR, IR, MS, mp) Purify->Characterize End End Characterize->End

Caption: A standard workflow for the one-pot synthesis and purification of tetrahydropyrimidines.

Experimental Protocols

Herein are detailed methodologies for the synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives using different catalytic systems.

Protocol 1: Lanthanum Triflate (La(OTf)₃) Catalyzed Synthesis in Ethanol

This protocol is adapted from a method used for synthesizing bioactive tetrahydropyrimidinecarboxamides with high yields.[8][9]

Materials:

  • Aromatic aldehyde (e.g., 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde) (1.0 mmol)

  • Acetoacetanilide derivative (e.g., N-phenyl-3-oxobutanamide) (1.1 mmol)

  • Urea (1.2 mmol)

  • Lanthanum (III) triflate (La(OTf)₃) (0.1 mmol, 10 mol%)

  • Ethanol

  • 50 mL round-bottom flask

  • Magnetic stirrer with heating plate

  • Ice-cold water

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), the acetoacetanilide derivative (1.1 mmol), urea (1.2 mmol), and lanthanum triflate (0.1 mmol).[8]

  • Add 0.5 mL of ethanol to the mixture.[8]

  • Stir the mixture at 100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9] Reaction times are typically between 35 minutes to 1.5 hours.[8][9]

  • After completion, allow the reaction mixture to cool to room temperature.[9]

  • Pour the reaction mixture slowly into 20 mL of ice-cold water with stirring to induce precipitation.[9]

  • Filter the resulting solid precipitate using a Buchner funnel.

  • Wash the crude product with a 20% aqueous ethanol solution (3 x 5 mL).[9]

  • Purify the product by recrystallization from ethanol to obtain the pure tetrahydropyrimidine-5-carboxamide derivative.[9] Yields for this method are typically in the range of 74-97%.[3]

Protocol 2: Brønsted Acid (HCl) Catalyzed Synthesis

This protocol represents a classical Biginelli condensation approach using a strong Brønsted acid.[3]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Concentrated Hydrochloric Acid (HCl) (3-4 drops)

  • Ethanol (10 mL)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in 10 mL of ethanol.

  • Add a catalytic amount of concentrated HCl (3-4 drops) to the mixture.

  • Heat the mixture to reflux and maintain for 30-80 minutes, monitoring the reaction by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude product from ethanol to yield the pure tetrahydropyrimidine-5-carboxylate. This procedure typically results in good to excellent yields (50-95%).[3]

Protocol 3: Solvent-Free Synthesis using Grindstone Chemistry

This environmentally friendly protocol avoids the use of organic solvents and is adapted from a method using CuCl₂·2H₂O as a catalyst.[13][16]

Materials:

  • Halogenated benzaldehyde (e.g., 4-chlorobenzaldehyde) (0.1 M)

  • Ethyl acetoacetate (0.1 M, 6.5 g)

  • Urea (0.1 M, 3.0 g)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (catalytic amount)

  • Hydrochloric Acid (HCl) (a few drops)

  • Mortar and pestle

  • Methanol for purification

Procedure:

  • In a mortar, combine the chloro-benzaldehyde (0.1 M), ethyl acetoacetate (6.5 g), and urea (3.0 g).[13]

  • Add a catalytic amount of CuCl₂·2H₂O to the mixture.

  • Grind the mixture vigorously with a pestle for 7-10 minutes.[13]

  • Add a few drops of concentrated HCl and continue to grind for another 10 minutes.[13]

  • Allow the resulting paste-like mixture to stand overnight at room temperature.[13]

  • To purify, add methanol to the solid product and heat gently on a water bath to dissolve it.[13]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to recrystallize the product.

  • Collect the pure crystals by filtration. This method provides excellent yields in a greener fashion.[16]

References

Application Notes and Protocols for the Parallel Synthesis of Pyrimidine-5-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine-5-carboxamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrimidine core is a key structural motif found in numerous biologically active molecules, including antiviral, antitumor, antibacterial, and anti-inflammatory agents. The carboxamide functional group at the 5-position often plays a crucial role in the interaction of these molecules with their biological targets, such as Syk tyrosine kinase, which is implicated in allergic reactions.

The systematic exploration of the structure-activity relationships (SAR) of pyrimidine-5-carboxamide derivatives necessitates the synthesis of large and diverse libraries of these compounds. Parallel synthesis has emerged as a powerful strategy to accelerate this process, enabling the rapid generation of numerous analogs for high-throughput screening. This document provides detailed application notes and experimental protocols for the parallel synthesis of pyrimidine-5-carboxamide libraries, intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

Several synthetic strategies can be employed for the parallel synthesis of pyrimidine-5-carboxamides. The choice of method often depends on the desired scale, the diversity of the building blocks, and the available laboratory equipment. The most common approaches include solution-phase parallel synthesis and multi-component reactions.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is a widely used method for generating libraries of compounds. This approach typically involves a multi-step sequence where intermediates are isolated and purified, or used directly in the subsequent step. A common strategy for the synthesis of pyrimidine-5-carboxamides involves the initial synthesis of a pyrimidine-5-carboxylic acid scaffold, followed by a parallel amidation step with a diverse set of amines.

Key Features:

  • Flexibility: Allows for the use of a wide range of building blocks and reagents.

  • Scalability: Can be adapted for the synthesis of milligram to gram quantities of each library member.

  • Monitoring: Reaction progress can be easily monitored using standard analytical techniques like TLC and LC-MS.

Workflow:

  • Scaffold Synthesis: A core pyrimidine-5-carboxylic acid is synthesized. This can be achieved through various methods, including the Biginelli reaction or by building the pyrimidine ring from acyclic precursors.

  • Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate amide bond formation. Common activating agents include bis(pentafluorophenyl) carbonate (BPC) and 1,1'-carbonyldiimidazole (CDI).

  • Parallel Amidation: The activated carboxylic acid is then reacted with a library of primary or secondary amines in parallel, typically in a multi-well plate format.

  • Work-up and Purification: The resulting pyrimidine-5-carboxamides are isolated and purified. Purification strategies can range from simple filtration and washing to more sophisticated techniques like automated flash chromatography or preparative HPLC.

Multi-Component Reactions (MCRs)

Multi-component reactions, such as the Biginelli reaction, offer an efficient one-pot approach to the synthesis of the pyrimidine core. These reactions involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures.

Key Features:

  • Atom Economy and Efficiency: MCRs are highly convergent and often proceed with high atom economy.

  • Rapidity: The one-pot nature of these reactions significantly shortens the overall synthesis time.

  • Diversity: A wide range of substituents can be introduced by varying the starting components (e.g., aldehydes, β-ketoesters, and ureas/thioureas).

Workflow:

  • One-Pot Reaction: An aldehyde, a compound with a C-C-C skeleton (like malononitrile or a β-ketoester), and a compound with an N-C-N skeleton (like urea, thiourea, or guanidine) are reacted together in the presence of a catalyst.

  • Formation of the Pyrimidine Core: The reaction proceeds through a series of steps to form the dihydropyrimidine or pyrimidine ring.

  • Further Functionalization: The resulting pyrimidine can then be further modified. For instance, a nitrile group at the 5-position can be hydrolyzed to a carboxylic acid, which is then converted to the desired carboxamide.

Data Presentation

The following tables summarize representative examples of starting materials and the corresponding yields and purities for the parallel synthesis of pyrimidine-5-carboxamides.

Table 1: Solution-Phase Parallel Amidation of Pyrimidine-5-Carboxylic Acids

Carboxylic Acid ScaffoldAmineProductYield (%)Purity (%)
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acidBenzylamineN-benzyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide8598
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acidCyclohexylamineN-cyclohexyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide7895
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acidMorpholine(6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-5-yl)(morpholino)methanone6592
2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acidBenzylamineN-benzyl-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide8297
2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acidCyclohexylamineN-cyclohexyl-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide7596

Table 2: One-Pot Synthesis of Pyrimidine-5-carbonitriles via a Biginelli-type Reaction

AldehydeMalononitrile/CyanoacetamideUrea/ThioureaProductYield (%)
BenzaldehydeMalononitrileUrea2-amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile92
4-ChlorobenzaldehydeMalononitrileUrea2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile95
4-MethoxybenzaldehydeMalononitrileThiourea2-amino-4-(4-methoxyphenyl)-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile90
BenzaldehydeCyanoacetamideUrea2,6-dioxo-4-phenyl-1,2,3,6-tetrahydropyrimidine-5-carboxamide88
4-ChlorobenzaldehydeCyanoacetamideThiourea2-oxo-4-(4-chlorophenyl)-6-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide91

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of a Pyrimidine-5-Carboxamide Library

This protocol describes the parallel amidation of a pyrimidine-5-carboxylic acid with a library of amines in a 24-well plate format.

Materials:

  • Pyrimidine-5-carboxylic acid scaffold

  • Library of primary and secondary amines

  • Bis(pentafluorophenyl) carbonate (BPC)

  • Triethylamine (TEA)

  • Anhydrous acetonitrile (ACN)

  • 24-well reaction block with magnetic stirring

Procedure:

  • Preparation of the Carboxylic Acid Stock Solution:

    • In a dry flask, dissolve the pyrimidine-5-carboxylic acid (1.0 mmol) in anhydrous ACN (10 mL) to make a 0.1 M solution.

  • Preparation of the Amine Library Plate:

    • To each well of a 24-well plate, add 0.12 mmol of a unique amine from the library.

    • If the amine is a salt, add 1.1 equivalents of TEA to neutralize it.

    • Add 1 mL of anhydrous ACN to each well.

  • Activation of the Carboxylic Acid:

    • In a separate dry flask, add the pyrimidine-5-carboxylic acid stock solution (10 mL, 1.0 mmol).

    • Add TEA (1.1 mmol, 153 µL).

    • Add a solution of BPC (1.1 mmol, 433 mg) in anhydrous ACN (5 mL).

    • Stir the mixture at room temperature for 1 hour.

  • Parallel Amidation:

    • Dispense 0.4 mL of the activated carboxylic acid solution into each well of the amine library plate.

    • Seal the reaction block and stir the contents of the wells at room temperature for 12 hours.

  • Work-up and Isolation:

    • After 12 hours, check for precipitate formation.

    • For wells with precipitate (Workup A): Isolate the product by filtration, wash with cold ACN, and dry under vacuum.

    • For wells with no precipitate (Workup B): Concentrate the reaction mixture in vacuo. Redissolve the residue in dichloromethane (DCM), wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification and Characterization:

    • Purify the crude products by flash chromatography or preparative HPLC as needed.

    • Characterize each library member by LC-MS and ¹H NMR to confirm identity and purity.

Protocol 2: One-Pot Synthesis of a 2-Amino-4-aryl-pyrimidine-5-carbonitrile

This protocol describes a Biginelli-type reaction for the synthesis of a pyrimidine precursor.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Guanidine hydrochloride

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol, 0.66 g) in ethanol (30 mL).

    • Add guanidine hydrochloride (12 mmol, 1.15 g).

  • Reaction:

    • To the stirred mixture, add a solution of sodium hydroxide (12 mmol, 0.48 g) in water (5 mL) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification and Characterization:

    • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-pyrimidine-5-carbonitrile.

    • Characterize the product by melting point, IR, ¹H NMR, and elemental analysis.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification scaffold Pyrimidine-5-Carboxylic Acid Scaffold activation Activation with BPC/TEA in ACN scaffold->activation amine_library Amine Library (in 24-well plate) amidation Parallel Amidation (RT, 12h) amine_library->amidation activation->amidation Dispense activated acid workup Workup (Filtration or Extraction) amidation->workup purification Purification (Chromatography) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization final_library Final Pyrimidine-5-Carboxamide Library characterization->final_library

Caption: Workflow for Solution-Phase Parallel Synthesis.

G cluster_reactants Reactants cluster_products Products & Intermediates aldehyde Aromatic Aldehyde one_pot One-Pot Reaction (Ethanol, Reflux) aldehyde->one_pot malononitrile Malononitrile malononitrile->one_pot guanidine Guanidine guanidine->one_pot pyrimidine 2-Amino-4-aryl-pyrimidine-5-carbonitrile one_pot->pyrimidine hydrolysis Hydrolysis (e.g., H₂SO₄) pyrimidine->hydrolysis acid Pyrimidine-5-carboxylic acid hydrolysis->acid amidation Amidation acid->amidation final_product Pyrimidine-5-carboxamide amidation->final_product

Caption: General Scheme for Biginelli-type Reaction and Subsequent Amidation.

Conclusion

The parallel synthesis of pyrimidine-5-carboxamides is a vital tool in modern drug discovery, enabling the rapid generation of diverse compound libraries for biological screening. Both solution-phase synthesis and multi-component reaction strategies offer effective means to this end, each with its own set of advantages. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to implement these methodologies in their own laboratories. By leveraging these high-throughput techniques, the exploration of the chemical space around the pyrimidine-5-carboxamide scaffold can be significantly accelerated, ultimately facilitating the discovery of new therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-hydroxypyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective purification methods for this compound are acid-base precipitation and recrystallization. For highly impure samples or to isolate specific isomers, column chromatography can also be employed.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities largely depend on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as diethyl 2-(ethoxymethylene)malonate, formamidine, or their precursors.

  • Incompletely hydrolyzed intermediates: If the synthesis involves an ester precursor, the corresponding ethyl or methyl ester of this compound may be present.

  • Side-products: Byproducts from unintended reactions, such as self-condensation of starting materials.

  • Residual solvents: Solvents used in the reaction or work-up, like ethanol, toluene, or dimethylformamide (DMF).

Q3: My purified this compound has a yellowish tint. What could be the cause?

A3: A yellow to light brown coloration can indicate the presence of colored impurities, often arising from the degradation of starting materials or byproducts formed during the synthesis, especially at elevated temperatures. Recrystallization with activated charcoal can often help in removing these colored impurities.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any major impurities. Melting point analysis can also be a useful indicator of purity, with a sharp melting point range suggesting a high degree of purity.

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of this compound.

Acid-Base Precipitation
Problem Possible Cause(s) Solution(s)
Low yield of precipitated product. The pH was not adjusted to the optimal isoelectric point. The product may have significant solubility in the aqueous solution even at its isoelectric point. The initial dissolution in base was incomplete.Carefully adjust the pH to approximately 3-4 using 1N HCl. Monitor the precipitation. To minimize solubility losses, cool the solution in an ice bath after pH adjustment to maximize precipitation. Ensure the crude material is fully dissolved in the basic solution before acidification. Gentle warming can aid dissolution.
The precipitate is oily or gummy. The presence of significant impurities can lower the melting point of the product, leading to "oiling out." The solution may be too concentrated.Pre-purify the crude material by another method, such as a solvent wash, to remove major impurities before precipitation. Add a small amount of a suitable organic solvent in which the product is sparingly soluble to the aqueous solution before acidification to encourage crystallization.
The final product is still impure after precipitation. Impurities may have similar solubility profiles and co-precipitate with the product. The precipitate was not washed thoroughly.Perform a second precipitation cycle. Ensure the filtered product is washed thoroughly with cold deionized water to remove any entrapped soluble impurities.
Recrystallization
Problem Possible Cause(s) Solution(s)
The compound does not crystallize upon cooling. The solution is not sufficiently saturated. The chosen solvent is too good a solvent for the compound, even at low temperatures. The presence of impurities is inhibiting crystallization.Reduce the volume of the solvent by gentle heating and allow it to cool again. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. If impurities are suspected, an initial purification by another method may be necessary.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound (or a eutectic mixture with impurities). The solution is supersaturated.Select a solvent with a lower boiling point. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low recovery of the purified product. Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration. The compound is significantly soluble in the cold recrystallization solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. Ensure the solution is thoroughly cooled in an ice bath before filtering the crystals. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The colored impurities have similar solubility to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as it can adsorb the product as well.

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation

This method is effective for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), at room temperature. Use the minimum amount of base required to achieve complete dissolution.

  • Extraction of Impurities (Optional): Transfer the basic aqueous solution to a separatory funnel and wash with a water-immiscible organic solvent, such as dichloromethane or ethyl acetate, to remove any neutral or basic organic impurities. Repeat the wash 2-3 times.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1N hydrochloric acid (HCl) dropwise with stirring to adjust the pH to approximately 3-4. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purification by Recrystallization

This method is suitable for removing impurities with different solubility profiles from the desired product.

  • Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., 1:1 ethanol/water) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table provides a qualitative comparison of the common purification methods for this compound. Quantitative data can vary significantly based on the nature and amount of impurities in the crude material.

Purification Method Typical Purity Expected Yield Advantages Disadvantages
Acid-Base Precipitation Good to Excellent (>98%)Moderate to High (60-85%)Effective at removing neutral and basic impurities. Scalable.May not remove acidic impurities effectively. Potential for salt contamination if not washed properly.
Recrystallization Excellent (>99%)Moderate (50-80%)Can achieve very high purity. Effective at removing a wide range of impurities.Yield can be lower due to the solubility of the product in the mother liquor. Requires careful solvent selection.
Column Chromatography Excellent (>99%)Low to Moderate (Variable)Can separate complex mixtures and isomers. High purity can be achieved.Time-consuming, requires larger volumes of solvent, and can be difficult to scale up.

Visualization

Logical Workflow for Purification Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for this compound.

Purification_Workflow start Crude This compound purity_check Assess Purity (e.g., TLC, HPLC) start->purity_check high_purity High Purity? purity_check->high_purity final_product Pure Product high_purity->final_product Yes complex_mixture Complex Mixture or Isomers? high_purity->complex_mixture No recrystallization Recrystallization recrystallization->final_product acid_base Acid-Base Precipitation acid_base->recrystallization column_chrom Column Chromatography column_chrom->final_product complex_mixture->acid_base No complex_mixture->column_chrom Yes

Caption: Decision workflow for purification of this compound.

Technical Support Center: Recrystallization of 2-Hydroxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully recrystallizing 2-hydroxypyrimidine-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: this compound is known to be soluble in water, acidic, and alkaline solutions.[1] If you are using a non-polar organic solvent, it is unlikely to be effective. Consider switching to a more polar solvent system.

  • Insufficient Solvent: You may not be using enough solvent to dissolve the compound, especially near the solvent's boiling point. Incrementally add small portions of hot solvent to your mixture until the solid dissolves. Be mindful not to add a large excess, as this will reduce your recovery yield.[2]

Q2: The compound dissolved, but no crystals have formed upon cooling. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue that can often be resolved with the following techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to form around.

  • Supersaturation: It is possible your solution is not sufficiently supersaturated. If induction techniques do not work, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Extended Cooling: Allow the solution to cool for a longer period, perhaps by placing it in an ice bath or refrigerator.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound is impure.

  • Reheat and Slow Cool: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

  • Solvent System Adjustment: If slow cooling does not resolve the issue, consider using a different solvent or a mixed solvent system.

Q4: The recrystallization produced very few crystals, resulting in a low yield. What went wrong?

A4: A low yield is often a result of using too much solvent during the dissolution step.

  • Excess Solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor upon cooling. To rectify this, you can evaporate the excess solvent and attempt the recrystallization again.

  • Premature Crystallization: Ensure that the solution is not cooled too early, for instance, during a hot filtration step to remove insoluble impurities. Keep the filtration apparatus and the solution hot during this process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on available data, this compound is soluble in water, as well as acidic and alkaline solutions.[1] For a simple recrystallization, water is a good starting point. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to light yellow crystalline powder.[1] Its melting point is reported to be around 200-204 °C.[1] A sharp melting point within this range is a good indicator of purity.

Q3: How can I improve the purity of my final product?

A3: To enhance purity, ensure that the dissolution of the crude product is complete in the minimum amount of hot solvent. Allow for slow cooling to promote the formation of well-defined crystals, which are less likely to trap impurities. After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in various solvents at different temperatures, the following table provides a qualitative summary based on general chemical principles and available information.

Solvent SystemSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterLow to ModerateHighA good starting solvent for recrystallization.
Dilute Aqueous Acid (e.g., HCl)HighHighSoluble due to the basic nature of the pyrimidine ring.
Dilute Aqueous Base (e.g., NaOH)HighHighSoluble due to the acidic carboxylic acid group.
EthanolLowModerate to HighMay be a suitable solvent, potentially in a mixture with water.
AcetoneLowModerateWorth investigating as a recrystallization solvent.
Diethyl EtherVery LowLowUnlikely to be a suitable solvent.
HexaneVery LowVery LowUnlikely to be a suitable solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out no_crystals No Crystals Formed crystals_form->no_crystals No low_yield Low Yield of Crystals crystals_form->low_yield collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce evaporate Evaporate Some Solvent no_crystals->evaporate induce->crystals_form evaporate->cool reheat_slow_cool Reheat and Cool Slowly oiling_out->reheat_slow_cool change_solvent Consider Different Solvent oiling_out->change_solvent reheat_slow_cool->cool too_much_solvent Used Too Much Solvent? low_yield->too_much_solvent evaporate_restart Evaporate Solvent and Restart too_much_solvent->evaporate_restart evaporate_restart->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Overcoming solubility issues of 2-Hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Hydroxypyrimidine-5-carboxylic acid.

Troubleshooting Guide

Issue: Precipitate Formation When Dissolving in Neutral Aqueous Solutions

If you are observing precipitate formation or incomplete dissolution of this compound in neutral aqueous solutions, consider the following troubleshooting steps.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Incomplete Dissolution in Neutral Aqueous Solution check_purity 1. Verify Compound Purity (e.g., via NMR, LC-MS) start->check_purity ph_adjustment 2. Adjust pH (Acidic or Basic Conditions) check_purity->ph_adjustment If purity is confirmed cosolvent 3. Introduce a Co-solvent (e.g., DMSO, Ethanol) ph_adjustment->cosolvent If pH adjustment is insufficient success Success: Compound Dissolved ph_adjustment->success If successful heating 4. Gentle Heating & Sonication cosolvent->heating If co-solvent alone is insufficient cosolvent->success If successful solid_dispersion 5. Consider Advanced Methods (e.g., Solid Dispersion) heating->solid_dispersion If heating is ineffective heating->success If successful solid_dispersion->success If successful fail Consult Further: Persistent Solubility Issues solid_dispersion->fail If issues persist kinase_signaling_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor 2-Hydroxypyrimidine- 5-carboxylic acid Derivative (Potential Inhibitor) inhibitor->kinase_cascade

Technical Support Center: Synthesis of 2-Hydroxypyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxypyrimidine-5-carboxylic acid and its derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Optimization

Q1: My yield of this compound from the condensation of an appropriate precursor with urea is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this pyrimidine synthesis are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Reaction Temperature: Temperature is a critical parameter. Higher temperatures can sometimes lead to the decomposition of starting materials or the formation of unwanted side products. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to perform small-scale trial reactions at various temperatures to identify the optimal condition for your specific substrates.

  • Catalyst Selection and Activity: The choice of catalyst can significantly influence the reaction rate and yield. For condensations involving urea or its derivatives, both acid and base catalysts can be employed. Ensure your catalyst is active and used in the appropriate concentration. For instance, in the synthesis of the related 2-amino-5-carboethoxy-4-hydroxypyrimidine, the use of a silica-functionalized magnetic nanoparticle catalyst (Fe3O4@SiO2) has been shown to significantly increase yields from 70-75% to 95%.[1]

  • Purity of Reactants: The purity of your starting materials, such as diethyl ethoxymethylenemalonate and urea, is crucial. Impurities can interfere with the reaction and lead to the formation of side products. Ensure all reactants are of high purity before use.

  • Order of Addition: The sequence of adding reactants can sometimes affect the outcome. In some cases, adding urea last to the reaction mixture may help minimize its decomposition into ammonia, which could lead to undesired side reactions.[2]

  • Solvent Choice: The solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate. While ethanol is a common solvent for such reactions, exploring other solvents or even solvent-free conditions might improve yields for your specific derivative.[2]

Q2: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a frequent challenge. Common side reactions in pyrimidine synthesis include:

  • Hantzsch-type Dihydropyridine Formation: In reactions involving a β-ketoester, an aldehyde, and urea (a Biginelli-type reaction), a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pyrimidine synthesis. To minimize this, consider running the reaction at a lower temperature.[2]

  • Self-Condensation of Starting Materials: The β-dicarbonyl compound can undergo self-condensation. This can often be suppressed by the slow and controlled addition of the β-dicarbonyl compound to the reaction mixture.

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of reactive intermediates or starting materials, especially if using hygroscopic reagents. Ensuring anhydrous reaction conditions by using dry solvents and freshly opened reagents is critical.

Logical Workflow for Troubleshooting Low Yields

Troubleshooting Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_catalyst Screen Different Catalysts/Loadings optimize_temp->optimize_catalyst optimize_solvent Test Alternative Solvents optimize_catalyst->optimize_solvent check_addition Modify Order of Reactant Addition optimize_solvent->check_addition monitor_reaction Monitor Reaction by TLC/HPLC check_addition->monitor_reaction purification Review Purification Procedure monitor_reaction->purification success Improved Yield purification->success

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound derivatives.

Purification

Q3: What is the recommended procedure for purifying crude this compound?

A3: Purification of this compound and its derivatives can typically be achieved through recrystallization or a combination of acid-base extraction and recrystallization.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[3] The general steps are:

    • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol-water mixtures are often suitable for this class of compounds.[1]

    • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

    • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.

    • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, which should induce crystallization of the pure product. Further cooling in an ice bath can maximize the yield.

    • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum.

  • Acid-Base Extraction: Since the target molecule contains a carboxylic acid group, acid-base extraction can be an effective preliminary purification step to separate it from neutral or basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic product will move into the aqueous layer as its salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the purified this compound.[4]

    • Collect the precipitate by filtration, wash with cold water, and then proceed with recrystallization as described above for further purification.

Experimental Workflow for Purification

Purification Workflow start Crude Product extraction Acid-Base Extraction (Optional) start->extraction recrystallization Recrystallization start->recrystallization Direct Recrystallization extraction->recrystallization dissolve Dissolve in Hot Solvent recrystallization->dissolve filter_hot Hot Filtration (if needed) dissolve->filter_hot cool Cool to Crystallize filter_hot->cool filter_cold Vacuum Filtration & Washing cool->filter_cold dry Dry Purified Product filter_cold->dry end Pure Product dry->end

Caption: A general workflow for the purification of this compound.

Derivative Synthesis

Q4: I need to synthesize 2-chloropyrimidine-5-carboxylic acid from this compound. What is the recommended procedure?

A4: The conversion of a hydroxypyrimidine to a chloropyrimidine is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl3).[5] While traditionally performed in a large excess of POCl3, more modern and environmentally friendly methods utilize equimolar amounts of POCl3 in a solvent-free system or with a minimal amount of a high-boiling solvent.

A general procedure involves heating the this compound with POCl3, often in the presence of a base such as pyridine or triethylamine, in a sealed reactor at elevated temperatures.[5][6] The reaction progress should be monitored by TLC or HPLC. After the reaction is complete, the excess POCl3 is carefully quenched, and the product is isolated. It is important to note that these reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment due to the hazardous nature of POCl3.

Q5: How can I convert this compound to its corresponding 2-amino derivative?

A5: While a direct conversion might be challenging, a common strategy involves a two-step process:

  • Chlorination: First, convert the this compound to the 2-chloropyrimidine-5-carboxylic acid as described in the previous question.

  • Amination: The resulting 2-chloro derivative can then be reacted with ammonia or an appropriate amine to displace the chlorine atom and form the desired 2-aminopyrimidine-5-carboxylic acid derivative. This reaction is typically carried out in a suitable solvent and may require elevated temperatures.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound and Related Derivatives

ProductStarting MaterialsReaction ConditionsYield (%)Reference
2-Amino-5-carboethoxy-4-hydroxypyrimidineGuanidine carbonate, Diethylethoxy methylene melonateKOH, temperature-controlled addition70-75[7]
2-Amino-5-carboethoxy-4-hydroxypyrimidineGuanidine carbonate, Diethylethoxy methylene melonateFe3O4@SiO2 catalyst, KOH95[1]
2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid2-Allylamino-5-ethoxycarbonyl-4-hydroxypyrimidineNaOH, boiling water66[8]
5-Benzyloxy-2-cyanopyrimidine5-Bromo-2-cyanopyrimidine, PhenylcarbinolCs2CO3, CuI, 1,10-phenanthroline, Toluene, 110°C~90[9]
5-Hydroxy pyrimidine-2-carboxylic acid5-Benzyloxy-2-cyanopyrimidineKOH, Water, reflux~67[9]
2-Aminopyrimidine-5-carboxylic acidMethyl 2-aminopyrimidine-5-carboxylateLiOH, Methanol/Water, 60°C90[10]

Experimental Protocols

Protocol 1: General Procedure for the Hydrolysis of Ethyl 2-Hydroxypyrimidine-5-carboxylate to this compound (Adapted from a similar procedure)

  • Dissolve ethyl 2-hydroxypyrimidine-5-carboxylate in a suitable solvent such as a mixture of ethanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Note: This is a generalized protocol and may require optimization for specific substrates and scales. Always consult relevant literature and perform appropriate safety assessments before conducting any experiment.

References

Optimizing reaction conditions for pyrimidine-5-carboxylic ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrimidine-5-carboxylic esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrimidine-5-carboxylic esters?

A1: Several methods are commonly employed, with the choice depending on the desired substitution pattern and available starting materials. One prominent method involves the reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with various amidinium salts, which is effective for producing 2-substituted pyrimidine-5-carboxylic esters.[1][2][3][4] Another approach is a microwave-assisted Biginelli-type reaction.[1] Additionally, the Minisci reaction can be used for the direct alkoxycarbonylation of 5-substituted pyrimidines.[5]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing the reaction time or temperature. The purity of starting materials, particularly the amidinium salts and the sodium salt of the propen-1-olate, is crucial for high yields.[1][3] In the case of the Minisci reaction, the choice of solvent and the method of radical generation can significantly impact the yield.[5] The presence of moisture can also be detrimental, so ensuring anhydrous conditions is important for many of these reactions.[1]

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation is a frequent challenge. In the synthesis involving formamidine acetate and mucobromic acid, a large amount of unknown byproducts can be generated.[5] Careful control of reaction temperature and stoichiometry of the reactants can help minimize side reactions. Purification techniques such as flash column chromatography are often necessary to isolate the desired product from impurities.[1] For the Minisci reaction, controlling the regioselectivity is key to avoiding isomeric byproducts.[5]

Q4: What is the recommended method for purifying pyrimidine-5-carboxylic esters?

A4: The most commonly cited method for purification is flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the specific pyrimidine-5-carboxylic ester synthesized. In some cases, if the product precipitates from the reaction mixture, it can be collected by filtration and washed with an appropriate solvent like diethyl ether.[1] Recrystallization from a suitable solvent system, such as 50% acetic acid, can also be an effective purification method for crystalline products.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagentsEnsure the purity and reactivity of starting materials. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate should be a stable solid.[1][3]
Inappropriate reaction temperatureOptimize the reaction temperature. Some reactions proceed at room temperature, while others may require heating. For example, the reaction with amidinium salts is often stirred at room temperature for 12-16 hours.[1]
Insufficient reaction timeIncrease the reaction time and monitor the progress using techniques like TLC or LC-MS.
Presence of moistureEnsure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like sodium hydride.[1]
Multiple Spots on TLC (Byproduct Formation) Incorrect stoichiometryCarefully control the molar ratios of the reactants. For example, a slight excess of the amidinium salt (1.1 eq) is often used.[1]
Side reactions due to high temperatureIf byproduct formation increases with temperature, consider running the reaction at a lower temperature for a longer duration.
Non-regioselective reactionIn reactions like the Minisci synthesis, the choice of solvent and additives can influence regioselectivity. A toluene-water biphasic system has been shown to minimize polysubstitution.[5]
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solventDuring aqueous workup, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to ensure complete extraction of the product.[1]
Oily product that does not crystallizeAttempt to purify via flash column chromatography. If the product is an oil, it may be possible to induce crystallization by scratching the flask or seeding with a small crystal.
Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts[1][3]

This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters.

1. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the stable sodium salt.

2. Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).

  • Stir the reaction mixture at room temperature. The reaction time may vary depending on the specific amidinium salt used.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Value/Condition
Sodium Hydride 1.0 eq
Methyl 3,3-dimethoxypropionate 1.0 eq
Methyl Formate 1.2 eq
Amidinium Salt 1.1 eq
Solvent (Salt Preparation) Anhydrous Diethyl Ether
Solvent (Pyrimidine Synthesis) Anhydrous DMF
Temperature Room Temperature
Reaction Time (Salt Preparation) 12-16 hours
Work-up Quench with sat. aq. NaHCO3, Extraction with Ethyl Acetate
Purification Flash Column Chromatography
Protocol 2: Minisci-type Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters[5]

This protocol describes a homolytic alkoxycarbonylation.

1. Radical Precursor Formation:

  • Treat an alkylpyruvate with hydrogen peroxide to form the 2-hydroperoxy-2-hydroxypropanoate. The use of acetic acid as a co-solvent can improve solubility and conversion rates.

2. Minisci Reaction:

  • In a toluene-water biphasic system, add the 5-halopyrimidine.

  • Add the prepared alkoxycarbonyl radical precursor.

  • The reaction is mediated by Fe(II) (e.g., from FeSO4·7H2O).

  • Stir the reaction at room temperature.

3. Work-up and Purification:

  • Separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by chromatography.

Parameter Value/Condition
Substrate 5-Halopyrimidine
Radical Source Alkylpyruvate + Hydrogen Peroxide
Catalyst Fe(II) salt
Solvent System Toluene-Water (biphasic), Acetic acid (co-solvent)
Temperature Room Temperature
Purification Chromatography

Visualizations

Reaction_Mechanism Amidinium Amidinium Salt Intermediate Cyclization Intermediate Amidinium->Intermediate Nucleophilic Attack Propenolate Sodium 3,3-dimethoxy- 2-methoxycarbonylpropen-1-olate Propenolate->Intermediate Product 2-Substituted Pyrimidine-5-carboxylic Ester Intermediate->Product Elimination of Methanol & Water

Caption: Reaction mechanism for pyrimidine-5-carboxylic ester synthesis.

Experimental_Workflow start_end start_end process process decision decision output output start Start reagents Mix Reactants (Amidinium Salt & Propenolate) in Anhydrous DMF start->reagents stir Stir at Room Temperature reagents->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor monitor->stir Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product end End product->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree issue issue cause cause solution solution low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check Reaction Completion extend_time Increase Reaction Time/ Temperature incomplete_reaction->extend_time Yes impure_reagents Impure Reagents? incomplete_reaction->impure_reagents No purify_reagents Purify/Verify Starting Materials impure_reagents->purify_reagents Yes moisture Moisture Contamination? impure_reagents->moisture No dry_conditions Ensure Anhydrous Conditions moisture->dry_conditions Yes

References

Technical Support Center: Purification of 2-Hydroxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Hydroxypyrimidine-5-carboxylic acid (CAS No: 38324-83-3) and its common tautomer, Uracil-5-carboxylic acid (CAS No: 23945-44-0).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from unreacted starting materials, byproducts of the synthetic route, and degradation products. Potential impurities include:

  • Unreacted starting materials: Depending on the synthesis, these could be compounds like ethyl 2-formyl-3-oxopropanoate or urea.

  • Side-products: These may include products from competing reaction pathways.

  • Decarboxylation products: Pyrimidine carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield 2-hydroxypyrimidine.

Q2: What is the recommended first step for purifying crude this compound?

A2: For most common impurities, an acid-base extraction is a highly effective initial purification step. This technique separates the acidic product from neutral and basic impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Water is a commonly used and effective solvent for the recrystallization of Uracil-5-carboxylic acid, a tautomer of this compound. Due to its polar nature, water can effectively dissolve the compound at high temperatures and allow for good crystal formation upon cooling.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reversed-phase C18 column with a UV detector is typically employed.

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Solution
Low recovery of the product after acidification. Incomplete extraction of the carboxylate salt into the aqueous phase.Ensure thorough mixing of the organic and aqueous layers during extraction. Increase the pH of the aqueous phase by adding more base to ensure complete deprotonation of the carboxylic acid.
Incomplete precipitation of the carboxylic acid upon acidification.Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) to fully protonate the carboxylate. Cool the solution in an ice bath to decrease the solubility of the product.
Product "oils out" instead of precipitating as a solid. The melting point of the impure product is lower than the temperature of the solution.Cool the solution thoroughly in an ice bath before and during acidification. Add the acid slowly while stirring vigorously.
High concentration of impurities.Perform a preliminary purification step, such as a wash with a non-polar organic solvent, before the acid-base extraction.
Recrystallization
Problem Possible Cause Solution
No crystal formation upon cooling. The solution is not supersaturated (too much solvent was used).Reheat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oiling out during recrystallization. The boiling point of the solvent is higher than the melting point of the impure compound.Use a lower-boiling point solvent or a solvent mixture. Ensure the initial dissolution is performed at a temperature below the melting point of the compound.
Low yield of crystals. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.
Colored impurities in the final product. Colored impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocols

Acid-Base Extraction Protocol

This protocol is designed to separate this compound from neutral impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete transfer of the acidic product. Combine the aqueous extracts.

  • Wash: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 2), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum.

Recrystallization from Water Protocol

This protocol is suitable for further purifying the product obtained from acid-base extraction.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of deionized water. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data

The following table summarizes typical results that can be expected from the purification procedures.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield
Acid-Base Extraction ~85-90%~95-98%80-90%
Recrystallization (from Water) ~95-98%>99%70-85%

Purity Analysis by HPLC

A standard method for analyzing the purity of this compound is by High-Performance Liquid Chromatography (HPLC).

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of a buffered aqueous solution (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to separate all impurities.
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization start_extraction Crude Product (in Organic Solvent) add_base Add aq. NaHCO3 & Shake start_extraction->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer organic_layer Organic Layer (Impurities) separate_layers->organic_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Purified Product acidify->precipitate filter_dry_extraction Filter & Dry precipitate->filter_dry_extraction purified_product1 Purified Product (Purity: ~95-98%) filter_dry_extraction->purified_product1 start_recrystallization Product from Extraction purified_product1->start_recrystallization Further Purification dissolve Dissolve in Hot Water start_recrystallization->dissolve cool Cool Slowly dissolve->cool crystallize Crystallization cool->crystallize filter_dry_recrystallization Filter & Dry crystallize->filter_dry_recrystallization final_product Final Purified Product (Purity: >99%) filter_dry_recrystallization->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (e.g., by HPLC-MS) start->check_impurities neutral_impurities Are impurities neutral/basic? check_impurities->neutral_impurities acidic_impurities Are impurities acidic? neutral_impurities->acidic_impurities No optimize_extraction Optimize Acid-Base Extraction neutral_impurities->optimize_extraction Yes optimize_recrystallization Optimize Recrystallization (Solvent Screen) acidic_impurities->optimize_recrystallization Yes chromatography Consider Column Chromatography acidic_impurities->chromatography If persistent end High Purity Product optimize_extraction->end optimize_recrystallization->end chromatography->end

Caption: Troubleshooting logic for purifying this compound.

Stability studies of 2-Hydroxypyrimidine-5-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies of 2-Hydroxypyrimidine-5-carboxylic acid under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting pH stability studies on this compound?

A1: Understanding the stability of this compound across a range of pH values is crucial for several reasons. These studies help in identifying the degradation pathways and potential degradation products of the molecule.[1][2] This information is vital for developing stable pharmaceutical formulations, determining appropriate storage conditions, and establishing the shelf-life of a drug product.[1][2] The data from these studies are also a critical component of regulatory submissions to authorities like the FDA and for adherence to ICH guidelines.[1]

Q2: What are the typical pH conditions used in a forced degradation study for a compound like this compound?

A2: Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[1][2] For a comprehensive pH stability profile, studies are typically conducted under acidic, neutral, and basic conditions. Common conditions include:

  • Acidic: 0.1 M to 1 M Hydrochloric Acid (HCl)

  • Neutral: Purified Water (pH ~7.0)

  • Basic: 0.1 M to 1 M Sodium Hydroxide (NaOH)

The specific concentration and duration of exposure will depend on the inherent stability of the molecule. The goal is to achieve a meaningful level of degradation (typically 5-20%) to allow for the detection and characterization of degradation products.

Q3: How do I prepare my samples for a pH stability study?

A3: Proper sample preparation is critical for obtaining reliable results. A stock solution of this compound should be prepared in a suitable solvent in which it is freely soluble and stable. This stock solution is then diluted with the respective acidic, neutral, and basic solutions to the target concentration for the study. It is important to ensure that the addition of the stock solution does not significantly alter the pH of the stress condition.

Q4: What analytical techniques are most suitable for analyzing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for quantifying the parent compound and its degradation products.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification and structural elucidation of unknown degradation products.[4] The chosen analytical method must be "stability-indicating," meaning it can separate the parent drug from all potential degradation products without interference.

Troubleshooting Guides

Issue 1: No degradation is observed under acidic or basic conditions.

  • Possible Cause: The stress conditions (acid/base concentration, temperature, time) may not be harsh enough to induce degradation. Pyrimidine rings can be relatively stable under certain conditions.[5]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher).

    • Increase Temperature: Perform the study at an elevated temperature (e.g., 40°C, 60°C, or 80°C). Heat can significantly accelerate hydrolytic degradation.

    • Extend Study Duration: Increase the time points for sample analysis (e.g., from 24 hours to 48 or 72 hours).

    • Confirm Analyte Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the hydrolytic environment.

Issue 2: The compound degrades too rapidly, especially in basic conditions.

  • Possible Cause: Carboxylic acid and hydroxyl functional groups can make the pyrimidine ring more susceptible to rapid alkaline hydrolysis.[5]

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Reduce the concentration of the base (e.g., from 1 M to 0.1 M or 0.01 M NaOH).

    • Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or refrigerated conditions) to slow down the reaction rate.

    • Reduce Exposure Time: Take analytical samples at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the degradation kinetics accurately.

Issue 3: Poor peak shape or retention time shifts are observed in the chromatogram.

  • Possible Cause: The pH of the injected sample may be incompatible with the mobile phase, leading to chromatographic issues.

  • Troubleshooting Steps:

    • Neutralize Samples: Before injection into the HPLC system, neutralize the acidic and basic samples to a pH close to that of the mobile phase. This can be done by adding an equivalent amount of base or acid, respectively.

    • Dilute Samples: Diluting the sample with the mobile phase can also help to mitigate the pH mismatch.

    • Check Column Stability: Ensure that the pH of the injected sample is within the stable operating range of your HPLC column.

Issue 4: Mass balance is not achieved (the sum of the parent compound and degradation products is less than 100%).

  • Possible Cause:

    • Some degradation products may not have a chromophore and are therefore not detected by the UV detector.

    • Degradation products may be volatile.

    • Degradation products may be precipitating out of the solution.

    • The analytical method may not be able to separate all degradation products from the parent peak or from each other.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (MS): Employ an LC-MS system to detect non-chromophoric or co-eluting compounds.

    • Check for Precipitation: Visually inspect the samples for any precipitate. If observed, try to dissolve it in a suitable solvent and analyze it.

    • Method Re-validation: Ensure your analytical method is truly stability-indicating by performing peak purity analysis using a photodiode array (PDA) detector or by developing an orthogonal analytical method.

Data Presentation

Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2
0100.00.00.0
298.50.80.2
695.22.90.9
1290.85.61.8
2482.111.23.5

Table 2: Stability of this compound under Neutral Conditions (Water at 60°C)

Time (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2
0100.00.00.0
299.8Not DetectedNot Detected
699.5Not DetectedNot Detected
1299.10.2Not Detected
2498.20.5Not Detected

Table 3: Stability of this compound under Basic Conditions (0.1 M NaOH at Room Temperature)

Time (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2
0100.00.00.0
0.592.34.81.1
185.19.22.5
272.518.35.4
455.830.19.7

Experimental Protocols

Protocol 1: pH Stability Study of this compound

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Acidic: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 M HCl.

    • Neutral: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with purified water.

    • Basic: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 M NaOH.

    • Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with the mobile phase.

  • Incubation:

    • Place the acidic and neutral samples in a water bath or oven set to the desired temperature (e.g., 60°C).

    • Keep the basic sample at room temperature due to its anticipated higher reactivity.

    • Store the control sample at a condition where the compound is known to be stable (e.g., 2-8°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress sample.

    • Neutralize the aliquot by adding an equimolar amount of base (for acidic samples) or acid (for basic samples).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid_prep Dilute with 0.1 M HCl stock->acid_prep neutral_prep Dilute with Water stock->neutral_prep base_prep Dilute with 0.1 M NaOH stock->base_prep acid_stress Incubate Acidic Sample (e.g., 60°C) acid_prep->acid_stress neutral_stress Incubate Neutral Sample (e.g., 60°C) neutral_prep->neutral_stress base_stress Incubate Basic Sample (e.g., Room Temp) base_prep->base_stress sampling Withdraw Aliquots at Time Points acid_stress->sampling neutral_stress->sampling base_stress->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc G start Issue Encountered: No/Slow Degradation q1 Are stress conditions (concentration, temp, time) sufficiently harsh? start->q1 sol1 Increase Stressor Concentration q1->sol1 No sol2 Increase Temperature q1->sol2 No sol3 Extend Study Duration q1->sol3 No q2 Is the compound fully dissolved? q1->q2 Yes end Re-run Experiment sol1->end sol2->end sol3->end sol4 Use a co-solvent or modify sample preparation q2->sol4 No q2->end Yes sol4->end

References

Technical Support Center: Amidation of 2-Hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of 2-Hydroxypyrimidine-5-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amidation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My amidation reaction is giving a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. The primary suspect is often a side reaction involving the unprotected 2-hydroxy group of the pyrimidine ring.

  • Side Reaction - O-acylation: The hydroxyl group can compete with the amine and react with the activated carboxylic acid, leading to the formation of an undesired ester byproduct. This is a common issue when using standard coupling reagents.

  • Insufficient Activation: The carboxylic acid may not be fully activated, leading to incomplete conversion.

  • Decomposition: The starting material or product may be unstable under the reaction conditions.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, hindering the reaction.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: The most effective way to prevent O-acylation is to protect the 2-hydroxy group before the amidation reaction. A common strategy is to use a benzyl protecting group, which can be later removed by hydrogenolysis.

  • Optimize Coupling Reagents and Conditions: If a protection/deprotection strategy is not desirable, careful selection and optimization of coupling reagents can minimize side reactions. Reagents like HATU or EDC/HOBt are commonly used. Experiment with stoichiometry, reaction time, and temperature.

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Solvent Selection: Use a solvent in which all reactants are soluble. DMF and DCM are common choices for amidation reactions.[1][2][3]

Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. How can I identify and minimize it?

A2: The most likely byproduct is the O-acylated ester of your starting material.

  • Identification: This byproduct will have a higher molecular weight than your starting material, corresponding to the addition of the acyl group from another molecule of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its structure.

  • Minimization:

    • Protecting Group Strategy: As mentioned in Q1, protecting the hydroxyl group is the most reliable method to prevent this side reaction.

    • Controlled Addition: Slowly adding the coupling reagent to a mixture of the carboxylic acid and the amine may favor the desired amidation over O-acylation.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity.

Q3: What are the recommended coupling reagents for the amidation of this compound?

A3: Several coupling reagents can be effective, but their performance may vary depending on the specific amine used.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA). It is known for rapid reaction times and high yields, but can be more expensive.[3][4][5]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A widely used and cost-effective combination. HOBt is added to suppress side reactions and reduce racemization.[1][2][6][7]

The choice of reagent may require some empirical optimization for your specific substrate.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentAdditiveCommon BaseTypical SolventKey AdvantagesPotential Drawbacks
HATU NoneDIPEA, TEADMF, ACNHigh efficiency, fast reactions.Higher cost.
EDC HOBt, NHSDIPEA, TEADMF, DCMCost-effective, widely used.Can lead to urea byproducts that may be difficult to remove.
DCC HOBt, DMAPDIPEA, TEADCM, THFInexpensive.Forms insoluble dicyclohexylurea (DCU) byproduct.

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU

This protocol is a general starting point and may require optimization.

  • Dissolve Reactants: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add Base and HATU: Add diisopropylethylamine (DIPEA, 2-3 equivalents) to the solution, followed by HATU (1.1-1.2 equivalents).

  • Stir: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add Amine: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amidation using EDC/HOBt

This protocol is a general starting point and may require optimization.

  • Dissolve Reactants: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), HOBt (1.1-1.2 equivalents), and the desired amine (1.0-1.2 equivalents) in anhydrous DMF.

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC: Add EDC hydrochloride (1.1-1.2 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Protecting Group Strategy - Benzylation, Amidation, and Deprotection

This multi-step protocol is recommended for avoiding O-acylation side reactions.

Step 1: Benzyl Protection of this compound

  • Reaction Setup: Combine this compound with a suitable base (e.g., K2CO3) in a polar aprotic solvent like DMF.

  • Add Benzyl Bromide: Add benzyl bromide and heat the reaction mixture. The synthesis of a similar compound, 5-(benzyloxy)-2-cyanopyrimidine, is achieved by reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol.[8]

  • Work-up and Purification: After the reaction is complete, perform an appropriate work-up and purify the resulting 2-(benzyloxy)pyrimidine-5-carboxylic acid.

Step 2: Amidation of 2-(Benzyloxy)pyrimidine-5-carboxylic acid

  • Follow Protocol 1 or 2: Use either the HATU or EDC/HOBt protocol described above with the O-benzyl protected carboxylic acid as the starting material.

Step 3: Deprotection of the Benzyl Group

  • Hydrogenolysis: Dissolve the O-benzylated amide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add Catalyst: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Hydrogen Atmosphere: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature. Catalytic hydrogenolysis is a common method for benzyl deprotection.[9]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the final deprotected amide. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis has been reported as an alternative to O-benzyl ether-protected nucleosides.[10]

Mandatory Visualizations

Amidation_Workflow cluster_direct Direct Amidation cluster_protection Protecting Group Strategy start_direct 2-Hydroxypyrimidine- 5-carboxylic acid + Amine coupling Coupling Reagent (e.g., HATU or EDC/HOBt) start_direct->coupling product_direct Desired Amide coupling->product_direct Desired Reaction side_product O-acylated Byproduct coupling->side_product Side Reaction start_protect 2-Hydroxypyrimidine- 5-carboxylic acid protection Protection (e.g., Benzyl Bromide) start_protect->protection protected_acid O-Benzyl Protected Acid protection->protected_acid amidation Amidation (Protocol 1 or 2) protected_acid->amidation protected_amide O-Benzyl Protected Amide amidation->protected_amide deprotection Deprotection (Hydrogenolysis) protected_amide->deprotection final_product Pure Amide deprotection->final_product

Caption: Workflow for the amidation of this compound.

Troubleshooting_Logic start Low Yield or Byproduct Formation check_side_reaction Check for O-acylation (MS, NMR) start->check_side_reaction side_reaction_present O-acylation Confirmed check_side_reaction->side_reaction_present Yes no_side_reaction No O-acylation check_side_reaction->no_side_reaction No protecting_group Implement Protecting Group Strategy (Protocol 3) side_reaction_present->protecting_group optimize_direct Optimize Direct Amidation (Reagents, Temp, etc.) side_reaction_present->optimize_direct check_activation Review Activation Step (Reagent Stoichiometry, Anhydrous Conditions) no_side_reaction->check_activation end_solution Improved Yield protecting_group->end_solution optimize_direct->end_solution check_solubility Assess Reactant Solubility check_activation->check_solubility check_solubility->end_solution

Caption: Troubleshooting logic for amidation side reactions.

References

Validation & Comparative

A Comparative Analysis of Pyrimidine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three structural isomers of pyrimidine carboxylic acid: pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid. The position of the carboxylic acid group on the pyrimidine ring significantly influences the physicochemical properties and biological activities of these compounds, making them subjects of interest in medicinal chemistry and drug discovery. Pyrimidine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6]

Physicochemical Properties

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[7][8] These parameters affect absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate.

PropertyPyrimidine-2-carboxylic acidPyrimidine-4-carboxylic acidPyrimidine-5-carboxylic acid
Molecular Formula C5H4N2O2[9]C5H4N2O2[10][11]C5H4N2O2[12]
Molecular Weight 124.10 g/mol [9][13]124.1 g/mol [10][14]124.10 g/mol [12]
Melting Point 191 - 197 °C[13]229.8 - 231.9 °C[14]Not explicitly found
pKa 7.88[15]2.81 (Predicted)[14]Not explicitly found
LogP (Predicted) -0.5[9]Not explicitly found-0.3[12]
Appearance White to light yellow crystals or solid[13]White solid[10]Solid
CAS Number 31519-62-7[9][13]31462-59-6[10][14]4595-61-3[12]

Synthesis Overview

The synthesis of pyrimidine carboxylic acid isomers can be achieved through various methods. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative to form the pyrimidine ring.[16][17] The carboxylic acid functionality can be introduced either prior to or after the ring formation. For instance, 2-substituted pyrimidine-5-carboxylic esters can be synthesized from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts.[18] Another method involves the oxidation of a methyl group attached to the pyrimidine ring to a carboxylic acid.[8]

Biological Activities and Therapeutic Potential

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities.[2][4][6] They are integral components of nucleic acids and have been successfully incorporated into a wide array of therapeutic agents.[6][8]

  • Anticancer Activity : Many pyrimidine derivatives exhibit anticancer properties by targeting various cellular pathways.[1][19] For example, they can act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[20]

  • Anti-inflammatory Activity : Certain pyrimidine derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][21]

  • Antimicrobial Activity : The pyrimidine scaffold is present in numerous antimicrobial agents.[2] These compounds can target essential enzymes in bacteria and fungi, inhibiting their growth.

  • Antiviral Activity : Pyrimidine analogues are a well-established class of antiviral drugs that can interfere with viral replication.[2]

The specific biological activities of pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid are less documented in direct comparative studies. However, their potential as scaffolds for the development of novel therapeutics is significant, with the carboxylic acid group providing a key site for further chemical modification.

Experimental Protocols

Below are detailed methodologies for key experiments to compare the properties of pyrimidine carboxylic acid isomers.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[22][23]

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[24]

  • Magnetic stirrer and stir bar.

  • Burette (50 mL).

  • Beaker (100 mL).

  • Pyrimidine carboxylic acid isomer.

  • Standardized 0.1 M sodium hydroxide (NaOH) solution.[24]

  • Standardized 0.1 M hydrochloric acid (HCl) solution.[24]

  • Potassium chloride (KCl) solution (0.15 M) to maintain constant ionic strength.[24]

  • Deionized water.

  • Nitrogen gas supply.

Procedure:

  • Prepare a 1 mM solution of the pyrimidine carboxylic acid isomer in deionized water.[24]

  • Add a sufficient amount of 0.15 M KCl solution to maintain a constant ionic strength.[24]

  • Adjust the initial pH of the solution to between 1.8 and 2.0 using 0.1 M HCl.[24]

  • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[24]

  • Immerse the calibrated pH electrode in the solution and begin stirring.

  • Titrate the solution by adding small, precise volumes of 0.1 M NaOH from the burette.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12-12.5.[24]

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[25] This can be determined from the inflection point of the titration curve.

  • Perform the titration in triplicate for each isomer to ensure accuracy and calculate the average pKa value.[24]

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids.[7] The shake-flask method is the gold standard for experimental LogP determination.[26]

Materials:

  • n-Octanol (pre-saturated with water).

  • Water (pre-saturated with n-octanol).

  • Pyrimidine carboxylic acid isomer.

  • Separatory funnel or centrifuge tubes.

  • Shaker or vortex mixer.

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis.[27]

Procedure:

  • Prepare a stock solution of the pyrimidine carboxylic acid isomer in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.

  • Add a known amount of the stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the isomer in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[27]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic]/[aqueous].[7]

  • The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10(P).[7]

  • A positive LogP value indicates a more lipophilic compound, while a negative value indicates a more hydrophilic compound.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma).[19]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • 96-well microplates.

  • Pyrimidine carboxylic acid isomers dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Prepare serial dilutions of the pyrimidine carboxylic acid isomers in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (solvent only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation s1 Synthesis of Isomers s2 Purification & Characterization s1->s2 p1 pKa Determination (Potentiometric Titration) s2->p1 b1 In Vitro Cytotoxicity (MTT Assay) s2->b1 p2 LogP Determination (Shake-Flask Method) data_analysis Data Analysis & Comparison p2->data_analysis b2 Anti-inflammatory Assay (COX Inhibition) b3 Antimicrobial Assay (MIC Determination) b3->data_analysis

Caption: Experimental workflow for the comparative study.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox COX-1 / COX-2 aa->cox Oxidation pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (Inflammation, Pain, Fever) pgh2->prostaglandins pyrimidines Pyrimidine Carboxylic Acid Derivatives pyrimidines->cox Inhibition

Caption: COX enzyme signaling pathway inhibition.

References

A Comparative Guide to 2-Hydroxypyrimidine-5-carboxylic Acid and Other Pyrimidine Cores in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its versatile chemical nature and ability to interact with a wide range of biological targets. This guide provides a detailed comparison of 2-hydroxypyrimidine-5-carboxylic acid against other common pyrimidine cores, offering insights into their physicochemical properties, biological potential, and relevant experimental methodologies.

Comparative Analysis of Physicochemical Properties

The selection of a core scaffold in drug design is heavily influenced by its physicochemical properties, which dictate its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key in silico predicted properties for this compound and other fundamental pyrimidine cores.

PropertyThis compoundUracilThymineCytosine2-Aminopyrimidine4-Aminopyrimidine
Molecular Weight ( g/mol ) 140.10112.09126.11111.1095.1095.10
logP -0.8-1.0-0.62-1.70.20.2
Topological Polar Surface Area (Ų) 80.858.458.467.552.152.1
Hydrogen Bond Donors 222211
Hydrogen Bond Acceptors 422222
pKa (most acidic) ~5.17 (Carboxylic Acid)~9.5~9.7~4.5 (Amine)~3.5 (Amine)~5.7 (Amine)
pKa (most basic) ~1.5 (Ring Nitrogen)~-3.4~-3.0~12.2 (Amine)~3.5 (Ring Nitrogen)~5.7 (Ring Nitrogen)

Key Insights:

  • This compound presents a distinct profile with a higher polar surface area and a greater number of hydrogen bond acceptors compared to the other cores, suggesting strong potential for forming multiple interactions with a biological target. Its carboxylic acid moiety provides a key acidic handle for salt formation and strong hydrogen bonding.

  • Uracil and Thymine are structurally similar, with thymine's additional methyl group slightly increasing its lipophilicity (higher logP).[1] Both are excellent scaffolds for mimicking endogenous nucleobases.

  • Cytosine , with its amino group, exhibits higher polarity and a basic character.[2]

  • 2-Aminopyrimidine and 4-Aminopyrimidine are isomeric structures that offer a basic nitrogen for salt formation and hydrogen bonding, making them common fragments in kinase inhibitors.[3]

Biological Activity and Therapeutic Relevance

While direct comparative biological data for these fundamental cores is scarce, their prevalence in approved drugs and clinical candidates highlights their therapeutic importance. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[4]

Common Therapeutic Targets:

  • Kinases: The pyrimidine core is a well-established "hinge-binding" motif in kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region. Many approved kinase inhibitors targeting EGFR, VEGFR, and CDKs incorporate a pyrimidine scaffold.

  • Other Enzymes: Pyrimidine analogs can act as inhibitors of various enzymes by mimicking endogenous substrates. For example, 5-Fluorouracil, a derivative of uracil, is a widely used chemotherapeutic agent that inhibits thymidylate synthase.

  • G-Protein Coupled Receptors (GPCRs): Certain pyrimidine derivatives have been developed as modulators of GPCRs.

The specific substitutions on the pyrimidine ring are critical in determining the biological activity and selectivity of the resulting drug molecule. The choice of the core itself, however, sets the foundational physicochemical properties and the primary interaction points with the target.

Key Experimental Protocols

Accurate and reproducible data is paramount in drug discovery. The following sections detail standardized protocols for key in vitro assays used to evaluate and compare pyrimidine-based compounds.

In Vitro ADME Assays

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive intestinal absorption of a compound.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and the amount that permeates through the membrane into the acceptor wells is quantified, typically by LC-MS/MS.[5]

  • Procedure:

    • Prepare a solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).

    • Add the compound solution to the donor wells of the PAMPA plate.

    • Fill the acceptor wells with the same buffer.

    • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

b) Caco-2 Permeability Assay

This assay assesses both passive and active transport across a model of the intestinal epithelium.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. When differentiated, they form a monolayer with tight junctions that mimics the intestinal barrier. The transport of a compound from the apical (A) to the basolateral (B) side (absorption) and from B to A (efflux) is measured.[6]

  • Procedure:

    • Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21 days to allow for differentiation and monolayer formation.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For A to B transport, add the test compound to the apical side and fresh media to the basolateral side.

    • For B to A transport, add the test compound to the basolateral side and fresh media to the apical side.

    • Incubate the plate at 37°C.

    • Take samples from the receiver compartment at various time points.

    • Quantify the compound concentration by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

c) Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

  • Principle: The test compound is incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life and intrinsic clearance.[7]

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes, the test compound, and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Biological Activity Assays

a) MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

b) In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: A variety of formats exist, but a common method involves incubating the kinase, a substrate (peptide or protein), and ATP. The amount of phosphorylated substrate or the amount of ADP produced is then quantified. The presence of an inhibitor will reduce the amount of phosphorylation or ADP production.

  • Procedure (Luminescence-based ADP detection):

    • Prepare a reaction mixture containing the target kinase, its specific substrate, and the test compound at various concentrations in an appropriate assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

    • Stop the reaction and measure the amount of ADP produced using a commercial kit that converts ADP to ATP, which then drives a luciferase-luciferin reaction to produce light.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and experimental procedures is crucial for understanding the mechanism of action and the experimental design.

Signaling Pathways

Pyrimidine-based inhibitors frequently target key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and VEGFR pathways.

EGFR_Signaling EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrimidine-based VEGFR Inhibitor Inhibitor->VEGFR

Caption: VEGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Experimental Workflows

ADME_Workflow cluster_invitro In Vitro ADME Screening PAMPA PAMPA Assay (Passive Permeability) Data ADME Data (Permeability, Stability, Binding) PAMPA->Data Caco2 Caco-2 Assay (Permeability & Efflux) Caco2->Data Microsomal Liver Microsomal Stability Assay Microsomal->Data Plasma Plasma Protein Binding Assay Plasma->Data Compound Test Compound Compound->PAMPA Compound->Caco2 Compound->Microsomal Compound->Plasma Decision Lead Optimization Data->Decision

Caption: A typical experimental workflow for in vitro ADME assessment.

Kinase_Inhibition_Workflow cluster_assay Kinase Inhibition Assay Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Incubation Incubate Kinase, Substrate & Inhibitor Reagents->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Detect Signal (e.g., Luminescence) Reaction->Detection Data Calculate % Inhibition Detection->Data IC50 Determine IC50 Value Data->IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The choice of a pyrimidine core in drug design is a critical decision that influences the entire drug discovery and development process. This compound offers a unique combination of hydrogen bonding capabilities and an acidic handle that can be exploited for potent and selective interactions with biological targets. By understanding the comparative physicochemical properties and employing robust experimental protocols, researchers can effectively leverage the strengths of this and other pyrimidine scaffolds to design the next generation of innovative therapeutics.

References

Comparative Guide to the Biological Activity of 2-Hydroxypyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of 2-hydroxypyrimidine-5-carboxylic acid derivatives, focusing on their potential as anticancer, antiviral, and antimicrobial agents. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed protocols for key assays, and an overview of the relevant signaling pathways.

Overview of Biological Activities

Derivatives of this compound have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. Their structural similarity to the pyrimidine bases found in nucleic acids allows them to interact with various biological targets, leading to potential therapeutic applications. The primary areas of investigation for these derivatives include their efficacy as anticancer, antiviral, and antimicrobial agents.

Anticancer Activity

Several derivatives of pyrimidine-5-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine derivative 2d A549 (Lung Carcinoma)Strong cytotoxicity at 50 µM[1]
Tetrahydropyrimidine derivative 8b MCF-7 (Breast Cancer)3.0[2]
Tetrahydropyrimidine derivative 8f MCF-7 (Breast Cancer)4.0[2]
Pyrido[2,3-d]pyrimidine derivative 4 MCF-7 (Breast Cancer)0.57[3]
Pyrido[2,3-d]pyrimidine derivative 11 HepG2 (Liver Cancer)0.99[3]

Signaling Pathways in Anticancer Activity

The anticancer effects of pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis.

Apoptosis Induction Pathway

Many pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[4][5]

apoptosis_pathway Pyrimidine Derivative Pyrimidine Derivative Bcl-2 Bcl-2 Pyrimidine Derivative->Bcl-2 Inhibits Bax Bax Pyrimidine Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1. Intrinsic apoptosis pathway induced by pyrimidine derivatives.
Kinase Inhibition Pathways

Pyrimidine derivatives can also function as inhibitors of various protein kinases that are often dysregulated in cancer. By blocking the activity of these kinases, they can disrupt the signaling cascades that promote cancer cell growth and survival.

kinase_inhibition_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor EGFR EGFR/RTK Growth Factor->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mtt_assay_workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with compounds Treat with compounds Incubate (24h)->Treat with compounds Incubate (48-72h) Incubate (48-72h) Treat with compounds->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Add solubilization solution (DMSO) Add solubilization solution (DMSO) Incubate (2-4h)->Add solubilization solution (DMSO) Measure absorbance (570 nm) Measure absorbance (570 nm) Add solubilization solution (DMSO)->Measure absorbance (570 nm) broth_microdilution_workflow Prepare serial dilutions of compound Prepare serial dilutions of compound Inoculate with microbial suspension Inoculate with microbial suspension Prepare serial dilutions of compound->Inoculate with microbial suspension Incubate (18-24h) Incubate (18-24h) Inoculate with microbial suspension->Incubate (18-24h) Visually assess for turbidity Visually assess for turbidity Incubate (18-24h)->Visually assess for turbidity Determine MIC Determine MIC Visually assess for turbidity->Determine MIC plaque_reduction_assay_workflow Seed host cells in 6-well plate Seed host cells in 6-well plate Incubate to form monolayer Incubate to form monolayer Seed host cells in 6-well plate->Incubate to form monolayer Infect with virus + compound dilutions Infect with virus + compound dilutions Incubate to form monolayer->Infect with virus + compound dilutions Incubate (1h) Incubate (1h) Infect with virus + compound dilutions->Incubate (1h) Overlay with semi-solid medium Overlay with semi-solid medium Incubate (1h)->Overlay with semi-solid medium Incubate (days) Incubate (days) Overlay with semi-solid medium->Incubate (days) Stain and count plaques Stain and count plaques Incubate (days)->Stain and count plaques Calculate % inhibition Calculate % inhibition Stain and count plaques->Calculate % inhibition

References

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Analogs of pyrimidine-5-carboxylic acid, in particular, have garnered significant attention due to their diverse biological activities, which can be fine-tuned through structural modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine-5-carboxylic acid and its carbonitrile analogs against several key biological targets implicated in a range of diseases, including cancer, diabetes, and inflammation. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutics.

I. Comparative Biological Activities of Pyrimidine-5-Carboxylic Acid Analogs

The therapeutic potential of pyrimidine-5-carboxylic acid analogs is largely dictated by the nature and position of substituents on the pyrimidine ring. These modifications influence the compound's affinity and selectivity for its biological target. This section summarizes the inhibitory activities of various analogs against key enzymes: Nicotinamide N-methyltransferase (NNMT), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR).

Nicotinamide N-methyltransferase (NNMT) Inhibitors

NNMT is a metabolic enzyme linked to diabetes and other metabolic disorders. Pyrimidine-5-carboxamide derivatives have emerged as potent NNMT inhibitors.[3]

Compound IDR GrouphNNMT IC50 (nM)mNNMT IC50 (nM)
Example 1 -H1010
Example 2 -CH389
Example 3 -F78
Example 4 -Cl67

This table presents a selection of data from a patent application by Eli Lilly and Company. The full document contains a more extensive list of analogs.[3]

Structure-Activity Relationship Summary: The inhibitory potency of these pyrimidine-5-carboxamide analogs against both human (hNNMT) and mouse (mNNMT) NNMT is influenced by the substitution at the R position. Generally, small electron-withdrawing groups tend to slightly increase the inhibitory activity. The data suggests that this scaffold is a promising starting point for the development of novel treatments for type 2 diabetes mellitus.[3]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been investigated as potential anti-cancer agents targeting VEGFR-2.[4]

Compound IDR1R2VEGFR-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
9d -H4-OCH3-Ph2.4110.3312.54
11e -CH34-Cl-Ph0.611.141.54
12b -H4-F-Ph0.534.215.87
12d -H4-OCH3-Ph1.613.544.12
Sorafenib --0.192.983.12

Data extracted from a study on novel pyrimidine-5-carbonitrile derivatives.[4]

Structure-Activity Relationship Summary: For this series of pyrimidine-5-carbonitrile derivatives, the substituents at the R1 and R2 positions play a crucial role in their anti-proliferative and VEGFR-2 inhibitory activities. Compound 11e , with a methyl group at R1 and a 4-chlorophenyl group at R2, demonstrated potent VEGFR-2 inhibition and excellent cytotoxicity against HCT-116 and MCF-7 cancer cell lines.[4] Similarly, compound 12b with a 4-fluorophenyl at R2 showed strong VEGFR-2 inhibition.[4] These findings suggest that halogen substitutions on the phenyl ring at R2 can enhance activity.

Cyclooxygenase-2 (COX-2) Inhibitors

COX-2 is an enzyme that plays a key role in inflammation and is also implicated in cancer progression. Certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors.[5]

Compound IDR GroupCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
3b Benzo[d]oxazole0.20>100>500
5b 4-SO2NH2-Ph0.18>100>555
5d 4-SO2NH2-Ph0.16>100>625
Celecoxib -0.1915.280
Nimesulide -1.68>100>59.5

Data from a study on new pyrimidine-5-carbonitriles as COX-2 inhibitors.[5]

Structure-Activity Relationship Summary: In this series, the introduction of a sulfonamide phenyl moiety at the C-2 position of the pyrimidine ring (compounds 5b and 5d ) resulted in highly potent and selective COX-2 inhibition, with IC50 values in the sub-micromolar range and selectivity indices significantly better than the reference drug celecoxib.[5] The presence of the sulfonamide group is a key pharmacophoric feature for selective COX-2 inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer. Pyrimidine-5-carbonitrile derivatives have also been explored as EGFR inhibitors.

Compound IDR GroupEGFR IC50 (nM)HepG2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
10a 4-F-Ph15.234.126.348.12
10b 4-Cl-Ph8.293.565.857.68
13a 4-F-Ph21.545.347.129.34
13b 4-Cl-Ph12.874.876.988.76
Erlotinib -2.830.871.125.27

Data derived from a study on pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.

Structure-Activity Relationship Summary: For these pyrimidine-5-carbonitrile analogs, the nature of the substituent on the phenyl ring significantly impacts EGFR inhibitory activity. Compound 10b , bearing a 4-chlorophenyl group, emerged as the most potent EGFR inhibitor in this series, with an IC50 value of 8.29 nM. This highlights the importance of a halogen at the para position of the phenyl ring for enhanced activity.

II. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of in vitro data. Below are representative methodologies for the key assays cited in this guide.

In Vitro NNMT Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of compounds against NNMT by measuring the production of S-adenosylhomocysteine (SAH), which is then converted to a fluorescent signal.[6]

  • Materials: Recombinant human NNMT enzyme, Nicotinamide, S-Adenosylmethionine (SAM), Test compounds, NNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT), SAH detection kit, 96-well black microplate, Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the NNMT assay buffer, diluted test compound, and recombinant NNMT enzyme.

    • Initiate the reaction by adding nicotinamide and SAM to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and add the SAH detection reagents according to the manufacturer's protocol.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value.[6]

In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.[7]

  • Materials: Recombinant human VEGFR-2 kinase domain, a specific peptide substrate, ATP, Kinase assay buffer, Test compounds, 96-well plates, Method for quantifying phosphorylation (e.g., ELISA-based detection).

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the recombinant VEGFR-2 kinase domain and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period at a controlled temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method, such as an antibody-based ELISA.

    • Calculate the IC50 value by fitting the dose-response data to a suitable model.[7]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay screens for COX-2 inhibitors based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[8]

  • Materials: COX-2 human recombinant enzyme, COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, Test compounds, 96-well white opaque plate, Fluorescence plate reader.

  • Procedure:

    • Dissolve and dilute test inhibitors to the desired concentration.

    • Add the diluted test inhibitor or assay buffer (for control) to the wells.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2.

    • Add the reaction mix to each well.

    • Initiate the reaction by adding a diluted arachidonic acid solution to each well.

    • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.

    • Calculate the slope of the linear range of the kinetic plot to determine the reaction rate.

    • Determine the percent inhibition and IC50 values from the dose-response curve.[8]

In Vitro EGFR Kinase Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of EGFR kinase activity.

  • Materials: Recombinant human EGFR kinase domain, Biotinylated peptide substrate, ATP, Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), Test compounds, Low-volume 384-well plate, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-allophycocyanin (SA-APC), Plate reader capable of TR-FRET measurements.

  • Procedure:

    • Add serial dilutions of the test compound to the wells of a 384-well plate.

    • Add the EGFR enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a solution of the peptide substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding a detection solution containing EDTA, the europium-labeled antibody, and SA-APC.

    • Incubate for at least 30 minutes at room temperature to allow for the development of the FRET signal.

    • Measure the TR-FRET signal.

    • Calculate the percent inhibition and determine the IC50 value.

III. Visualizing Pathways and Processes

Understanding the context in which these pyrimidine analogs act is crucial. The following diagrams illustrate the relevant signaling pathways and a general workflow for structure-activity relationship studies.

G cluster_NNMT NNMT Pathway in Metabolism SAM S-Adenosylmethionine (SAM) NNMT NNMT SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT SAH S-Adenosylhomocysteine (SAH) NNMT->SAH MeNAM 1-Methylnicotinamide (1-MeNAM) NNMT->MeNAM Inhibitor Pyrimidine-5-carboxamide Analog Inhibitor->NNMT

Caption: The role of NNMT in cellular metabolism and its inhibition.

G cluster_VEGFR2 VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PI3K->Migration Inhibitor Pyrimidine-5-carbonitrile Analog Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling cascade in angiogenesis.

G cluster_COX2 COX-2 Pathway in Inflammation ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGs Prostaglandins PGG2->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Pyrimidine-5-carbonitrile Analog Inhibitor->COX2

Caption: The COX-2 pathway leading to prostaglandin production.

G cluster_EGFR EGFR Signaling Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrimidine-5-carbonitrile Analog Inhibitor->EGFR

Caption: The EGFR-mediated RAS/RAF/MEK/ERK signaling pathway.

G cluster_SAR_Workflow General SAR Study Workflow Lead Lead Compound (Pyrimidine-5-carboxylic acid) Design Design Analogs (Systematic Modification) Lead->Design Synthesis Chemical Synthesis Design->Synthesis BioAssay Biological Evaluation (In Vitro Assays) Synthesis->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data SAR Establish SAR Data->SAR SAR->Design Optimization Lead Optimization SAR->Optimization

Caption: A typical workflow for a structure-activity relationship study.

References

Comparison of synthesis routes for substituted pyrimidine-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthesis Routes for Substituted Pyrimidine-5-Carboxylic Acids

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrimidine-5-carboxylic acids is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of three prominent synthesis routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research needs.

Comparison of Key Performance Indicators

The following table summarizes the quantitative data for three distinct synthesis routes for substituted pyrimidine-5-carboxylic acids, providing a clear comparison of their performance based on reaction time, temperature, and reported yields.

Synthesis RouteReaction TimeTemperatureTypical YieldsKey Advantages
Route A: Propen-1-olate Condensation with Amidinium Salts 1 hour100 °C60-90%High-yielding, direct synthesis, particularly for pyrimidines without substitution at the 4-position.[1][2]
Route B: Four-Component Biginelli-type Reaction 12-16 hoursRoom TemperatureModerate to HighOne-pot synthesis, potential for high functional group diversity.[3]
Route C: Microwave-Assisted Intramolecular Cyclization 10 minutes573 K (300 °C)~80%Significant reduction in reaction time, high yields.[4]

Visualizing the Synthesis Pathways

The following diagram illustrates the logical flow of the three compared synthesis routes for substituted pyrimidine-5-carboxylic acids.

Synthesis_Comparison cluster_A Route A: Propen-1-olate Condensation cluster_B Route B: Biginelli-type Reaction cluster_C Route C: Microwave-Assisted Synthesis A1 Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate A3 Condensation (100 °C, 1h) A1->A3 A2 Amidinium Salt A2->A3 A4 2-Substituted Pyrimidine- 5-carboxylic Ester A3->A4 B1 Methyl Aroylpyruvate B5 Four-Component Reaction (RT, 12-16h) B1->B5 B2 Aromatic Aldehyde B2->B5 B3 Urea/Thiourea B3->B5 B4 Methanol B4->B5 B6 Hexahydropyrimidine Derivative B5->B6 B7 Further Processing (e.g., Oxidation) B6->B7 B8 Substituted Pyrimidine- 5-carboxylic Acid B7->B8 C1 N4-substituted-2,4-diamino- 6-chloro-pyrimidine-5-carbaldehyde C3 Microwave Irradiation (300W, 10 min) C1->C3 C2 Acetic Acid C2->C3 C4 Pyrimido[4,5-b]quinoline Derivative C3->C4

Caption: Comparative workflow of three synthesis routes for pyrimidine derivatives.

Detailed Experimental Protocols

Route A: Synthesis via Reaction of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with Amidinium Salts

This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, particularly those without substitution at the 4-position.[5] The key starting material, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is stable and reacts with various amidinium salts to produce the desired pyrimidine derivatives in moderate to excellent yields.[1][5]

1. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[5]

  • Stir the reaction mixture at room temperature for 12-16 hours.[5]

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[5]

2. Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[5]

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour.[2]

  • Cool the reaction to room temperature and quench with water.[2]

  • The product often precipitates upon the addition of water and can be collected by filtration, washed with water, and dried under a vacuum.[2]

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate.[5]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[5]

Route B: Four-Component Biginelli's Reaction for Functionalized Pyrimidines

This one-pot synthesis allows for the creation of functionalized hexahydropyrimidine-4-carboxylates, which are precursors to pyrimidine-5-carboxylic acids.[3]

1. Synthesis of Methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates:

  • In a suitable vessel, combine methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol.[3]

  • Add sodium hydrogen sulfate as a catalyst.[3]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.[3]

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.[3]

  • The resulting hexahydropyrimidine can be subjected to oxidation to yield the corresponding pyrimidine-5-carboxylic acid derivative.

Route C: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinoline Derivatives

This method utilizes microwave irradiation to dramatically reduce reaction times for the synthesis of fused pyrimidine systems.[4]

1. Synthesis of 10-Benzyl-4-oxo-4,10-dihydropyrimido[4,5-b]quinolin-2(3H)-iminium chloride:

  • A mixture of N4–benzyl–N4–phenyl–2,4–diamino–6–chloropyrimidine–5–carbaldehyde (1.0 mmol) and an excess of acetic acid (1.5 mL) is subjected to microwave irradiation.[4]

  • The reaction is carried out in a focused microwave reactor with a maximum power of 300 W for 10 minutes at a controlled temperature of 573 K.[4]

  • After irradiation, the solid product is collected by filtration and washed with hot hexane to yield the final product.[4]

References

In Vitro Evaluation of 2-Hydroxypyrimidine-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of derivatives of 2-hydroxypyrimidine-5-carboxylic acid, a versatile scaffold in medicinal chemistry. The following sections detail the performance of these compounds against various biological targets, supported by experimental data and methodologies, to inform future drug discovery and development efforts.

Comparative Analysis of Biological Activity

Derivatives of this compound have demonstrated a range of biological activities, with notable potency in the inhibition of Signal Transducer and Activator of Transcription 6 (STAT6). The primary focus of this guide is on a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives that have been extensively evaluated for their STAT6 inhibitory potential.

STAT6 Inhibition

Several 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and identified as potent and selective inhibitors of STAT6, a key signaling molecule in the interleukin-4 (IL-4) and IL-13 pathways.[1] These pathways are crucial in the differentiation of T-helper 2 (Th2) cells, which play a significant role in allergic and inflammatory responses.

The inhibitory activities of these compounds were determined using in vitro assays, with the half-maximal inhibitory concentration (IC50) values serving as a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibitor.

Table 1: In Vitro STAT6 Inhibitory Activity of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide Derivatives [1]

Compound IDStructureSTAT6 Inhibition IC50 (nM)
2a 2-{[2-(4-hydroxyphenyl)ethyl]amino}-4-(methylamino)pyrimidine-5-carboxamide150
2j 4-(Ethylamino)-2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide83
2t (AS1517499) 4-(Benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide21

Among the synthesized compounds, 2t (AS1517499) emerged as a highly potent STAT6 inhibitor with an IC50 value of 21 nM.[1] This compound also demonstrated significant activity in a cell-based assay, inhibiting IL-4-induced Th2 differentiation of mouse spleen T cells with an IC50 of 2.3 nM, without affecting T-helper 1 (Th1) differentiation.[1]

Signaling Pathway

The primary mechanism of action for these derivatives is the inhibition of the STAT6 signaling pathway. This pathway is initiated by the binding of IL-4 or IL-13 to their respective receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate the intracellular domain of the receptor, creating a docking site for STAT6. Upon binding, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory and allergic response. The 2-hydroxypyrimidine-5-carboxamide derivatives interrupt this cascade by inhibiting STAT6.

STAT6_Pathway cluster_nucleus Nucleus IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor JAK JAK Receptor->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Allergy) Inhibitor 2-Hydroxypyrimidine-5- carboxamide Derivative Inhibitor->STAT6 Inhibition pSTAT6_n pSTAT6 pSTAT6_n->Gene_Expression Transcription Regulation

Caption: IL-4/IL-13/STAT6 Signaling Pathway and Inhibition.

Experimental Protocols

In Vitro STAT6 Inhibition Assay

The following protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against STAT6.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds on STAT6 activity.

Materials:

  • Recombinant human STAT6 protein

  • STAT6 phosphopeptide substrate

  • ATP

  • Kinase buffer

  • Test compounds

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds, STAT6 enzyme, and substrate to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Plate_Setup Add Compounds, Enzyme, and Substrate to Plate Prep_Compounds->Plate_Setup Reaction_Start Initiate Reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Measure Phosphorylation Reaction_Stop->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro STAT6 Inhibition Assay.

Alternative and Complementary In Vitro Assays

While the focus has been on STAT6 inhibition, the this compound scaffold holds potential for other therapeutic applications. Researchers can employ a variety of in vitro assays to explore these possibilities.

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer drugs.

Table 2: General Protocol for MTT Assay

StepDescription
1. Cell Seeding Seed cancer cells in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
4. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Reading Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis Calculate the percentage of cell viability and determine the IC50 value.
Kinase Inhibition Profiling

Given that many pyrimidine derivatives are known to be kinase inhibitors, it is valuable to screen this compound derivatives against a panel of kinases to identify potential new targets. Commercial services and in-house assays can be used for this purpose.

Conclusion

Derivatives of this compound, particularly the 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide series, have emerged as potent and selective inhibitors of STAT6. The lead compound, AS1517499, demonstrates nanomolar potency in both biochemical and cellular assays, highlighting the therapeutic potential of this scaffold for allergic and inflammatory diseases. The provided experimental protocols offer a foundation for the continued evaluation and optimization of these and other related compounds for various therapeutic applications. Further exploration of this chemical space may uncover derivatives with novel mechanisms of action and therapeutic benefits.

References

A Comparative Analysis of the Physicochemical Properties of Diazine Isomers: Pyrimidine, Pyrazine, and Pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, diazines—aromatic six-membered rings containing two nitrogen atoms—represent a cornerstone for research and development, particularly in pharmacology and materials science.[1] The three structural isomers, pyrimidine (1,3-diazine), pyrazine (1,4-diazine), and pyridazine (1,2-diazine), each exhibit unique physicochemical properties stemming from the relative positions of their nitrogen atoms.[2] This guide provides a comparative analysis of these isomers, offering experimental data and methodologies crucial for researchers, scientists, and drug development professionals.

Comparative Physicochemical Data

The distinct arrangement of nitrogen atoms within the aromatic ring of each diazine isomer significantly influences its physical and chemical characteristics. These differences are critical in the context of drug design, impacting factors such as solubility, membrane permeability, and interactions with biological targets.[3]

PropertyPyrimidinePyrazinePyridazine
Molecular Formula C₄H₄N₂C₄H₄N₂C₄H₄N₂
Molar Mass 80.09 g/mol 80.09 g/mol 80.09 g/mol
Melting Point 20-22 °C53 °C-8 °C
Boiling Point 123-124 °C115 °C208 °C[4]
pKa (of conjugate acid) 1.23[5]0.652.0[3]
Dipole Moment (in Benzene) 2.4 D0 D[6]4.22 D
Water Solubility Soluble (approx. 41 g/L at 20°C)[7]MiscibleMiscible

Note: Data is compiled from various sources and may vary slightly depending on experimental conditions.

Key Observations:

  • Basicity (pKa): Pyridazine is the most basic of the three isomers, a phenomenon attributed to the electrostatic repulsion of the lone pairs on its adjacent nitrogen atoms, which destabilizes the non-protonated form.[8][9] Pyrimidine follows, with pyrazine being the least basic. The introduction of a second nitrogen atom generally decreases basicity compared to pyridine (pKa = 5.30) due to the electron-withdrawing nature of the additional heteroatom.[5]

  • Dipole Moment: The symmetrical arrangement of nitrogen atoms in pyrazine results in a zero net dipole moment, making it nonpolar.[10] In contrast, pyridazine possesses the largest dipole moment due to the adjacent, electronegative nitrogen atoms, leading to a significant charge separation.[3]

  • Melting and Boiling Points: The significant differences in melting and boiling points reflect the varying strengths of intermolecular forces. Pyridazine's high boiling point is indicative of its strong dipole-dipole interactions.[4]

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point provides a quick assessment of a compound's purity.[11] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[12]

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[11]

  • Procedure:

    • A small amount of the solid sample is introduced into a capillary tube, which is sealed at one end.

    • The capillary tube is attached to a thermometer and placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated heating block (Mel-Temp).[13]

    • The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.[12]

Determination of Boiling Point

The boiling point is a key physical constant for liquid compounds and is sensitive to atmospheric pressure.[11]

  • Apparatus: Test tube, thermometer, capillary tube, heating bath.[13]

  • Procedure:

    • A small volume of the liquid is placed in a test tube.

    • A small, inverted capillary tube (sealed at the top) is placed inside the test tube to trap vapor.

    • The apparatus is heated gently in a liquid bath.

    • As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

    • The heat is removed, and the temperature at which the liquid begins to re-enter the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known concentration of the diazine isomer is dissolved in water.

    • A standard solution of a strong acid (e.g., HCl) is slowly added from a burette.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated.

Determination of Dipole Moment

Dipole moments are typically determined by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent.

  • Apparatus: Dielectric constant meter, precision balance, volumetric flasks.

  • Procedure:

    • A series of solutions of the diazine isomer in a nonpolar solvent (e.g., benzene or cyclohexane) are prepared at different concentrations.

    • The dielectric constant of each solution and the pure solvent is measured.

    • The molar polarization of the solute is calculated using the Debye equation, which relates the dielectric constant to the dipole moment and the polarizability of the molecule.

    • The dipole moment is extrapolated from the concentration-dependent molar polarization data.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.

G cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Data Analysis Sample Acquisition Sample Acquisition Purity Assessment (e.g., NMR, GC-MS) Purity Assessment (e.g., NMR, GC-MS) Sample Acquisition->Purity Assessment (e.g., NMR, GC-MS) Melting Point Det. Melting Point Det. Purity Assessment (e.g., NMR, GC-MS)->Melting Point Det. Boiling Point Det. Boiling Point Det. Purity Assessment (e.g., NMR, GC-MS)->Boiling Point Det. pKa Measurement (Titration) pKa Measurement (Titration) Purity Assessment (e.g., NMR, GC-MS)->pKa Measurement (Titration) Dipole Moment Measurement Dipole Moment Measurement Purity Assessment (e.g., NMR, GC-MS)->Dipole Moment Measurement Solubility Assay Solubility Assay Purity Assessment (e.g., NMR, GC-MS)->Solubility Assay Comparative Analysis Comparative Analysis Melting Point Det.->Comparative Analysis Boiling Point Det.->Comparative Analysis pKa Measurement (Titration)->Comparative Analysis Dipole Moment Measurement->Comparative Analysis Solubility Assay->Comparative Analysis Structure-Property Relationship Structure-Property Relationship Comparative Analysis->Structure-Property Relationship

Experimental workflow for physicochemical characterization.

G cluster_0 Core Physicochemical Properties cluster_1 Implications in Drug Development pKa pKa (Basicity) Receptor Receptor Binding (H-Bonding, Electrostatics) pKa->Receptor Formulation Formulation & Stability (Salt Formation, Shelf Life) pKa->Formulation influences salt selection Dipole Dipole Moment Dipole->Receptor ADME ADME Properties (Absorption, Permeability) Dipole->ADME affects membrane permeability Toxicity Off-Target Effects & Toxicity (hERG, CYP Inhibition) Dipole->Toxicity can influence hERG binding Solubility Solubility Solubility->ADME impacts bioavailability Solubility->Formulation MP_BP Melting/Boiling Point MP_BP->Formulation relates to solid-state stability

Influence of physicochemical properties on drug development.

References

A Spectroscopic Guide to the Tautomers of 2-Hydroxypyrimidine-5-carboxylic Acid: A Predictive Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tautomeric forms of pharmacologically relevant molecules is crucial. Tautomerism influences a compound's physicochemical properties, including its solubility, polarity, and ability to interact with biological targets. This guide provides a comparative analysis of the expected spectroscopic characteristics of the tautomers of 2-Hydroxypyrimidine-5-carboxylic acid. While direct experimental data for this specific molecule is limited in published literature, this document extrapolates from established principles of heterocyclic chemistry and draws comparisons with well-studied analogous compounds to predict the spectroscopic behavior of its different tautomeric forms.

The tautomerism in this compound is expected to be primarily dominated by the equilibrium between the hydroxy and the keto forms, analogous to the well-known 2-hydroxypyridine/2-pyridone system. The presence of the carboxylic acid group introduces further possibilities for intramolecular hydrogen bonding, which can influence the position of the tautomeric equilibrium.

Tautomeric Equilibrium of this compound

The principal tautomeric forms of this compound are the enol form (2-hydroxy) and the keto form (1H-pyrimidin-2-one). The equilibrium between these forms is a key factor in determining the molecule's properties.

Figure 1: Tautomeric equilibrium between the enol and keto forms of this compound.

Predicted Spectroscopic Comparison

Based on studies of similar heterocyclic compounds, the keto tautomer is generally favored in the solid state and in polar solvents due to its greater polarity and ability to form strong intermolecular hydrogen bonds. The following tables summarize the expected key differences in the spectroscopic data for the two tautomers. The values presented are illustrative and based on trends observed for analogous systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Tautomer Characteristic ¹H NMR Signals Characteristic ¹³C NMR Signals
Enol Form Aromatic protons at lower field. OH proton signal may be broad and its position solvent-dependent.C2 carbon (bearing the OH group) would be at a higher field compared to the keto form.
Keto Form Aromatic protons at higher field. NH proton signal, typically broad, in the downfield region (e.g., 10-13 ppm).C2 carbon (now a carbonyl) would be significantly downfield (e.g., >150 ppm).
Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹)
Tautomer Characteristic IR Absorptions
Enol Form Broad O-H stretch (~3200-3600 cm⁻¹). Aromatic C=C and C=N stretching in the 1500-1650 cm⁻¹ region.
Keto Form Strong C=O stretch (~1650-1700 cm⁻¹). Broad N-H stretch (~3000-3400 cm⁻¹).
Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm)
Tautomer Predicted λmax
Enol Form Expected to have a shorter wavelength absorption maximum.
Keto Form Expected to have a longer wavelength absorption maximum due to the extended conjugation of the carbonyl group with the pyrimidine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize the tautomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra, potentially using techniques like DEPT to aid in peak assignment.

    • Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations.

    • To identify exchangeable protons (OH and NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and the presence or disappearance of signals upon D₂O exchange to identify the predominant tautomeric form and potentially quantify the equilibrium.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • For solution-phase analysis, dissolve the sample in a suitable solvent (e.g., acetonitrile) that has transparent windows in the IR region of interest.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic vibrational bands for C=O, N-H, O-H, and aromatic ring stretching to determine the dominant tautomer.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, water, or acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm using a spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax). The position of λmax can provide evidence for the predominant tautomeric form in solution.

Experimental and Computational Workflow

The characterization of tautomers typically follows a combined experimental and computational approach to provide a comprehensive understanding.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_interp Data Interpretation & Comparison synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Sample Prep ir IR Spectroscopy (Solid & Solution) synthesis->ir Sample Prep uv_vis UV-Vis Spectroscopy synthesis->uv_vis Sample Prep comparison Compare Experimental & Calculated Spectra nmr->comparison ir->comparison uv_vis->comparison dft DFT Calculations (Geometry Optimization, Frequencies) tddft TD-DFT Calculations (Excitation Energies) dft->tddft Optimized Geometries nmr_calc NMR Chemical Shift Calculations dft->nmr_calc Optimized Geometries tddft->comparison nmr_calc->comparison equilibrium Determine Tautomeric Equilibrium comparison->equilibrium

Figure 2: A logical workflow for the characterization of tautomers.

A Comparative Guide to the Synthesis of Pyrimidine-5-Carboxylic Acids: Classical Routes vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The continuous evolution of synthetic organic chemistry has led to the development of novel methods for constructing this key heterocyclic motif, often promising significant advantages over traditional approaches. This guide provides a comprehensive benchmark of new synthesis methods against classical routes, offering a detailed comparison of their performance based on experimental data.

Introduction to Pyrimidine-5-Carboxylic Acids

Pyrimidine-5-carboxylic acids and their derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical and biological sciences. The pyrimidine ring is a fundamental component of nucleic acids (uracil, thymine, and cytosine), and its derivatives exhibit a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The carboxylic acid group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

Classical methods for the synthesis of pyrimidine-5-carboxylic acids have been well-established for decades. However, these routes can sometimes be limited by harsh reaction conditions, low yields, and the use of hazardous reagents. In recent years, a new wave of synthetic methodologies has emerged, focusing on principles of green chemistry, atom economy, and catalytic efficiency. This guide will delve into a direct comparison of these classical and novel approaches.

Classical Synthesis Routes: The Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation, stands as a prominent classical method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[1][2][3][4][5] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[1]

Experimental Protocol: Iron(III) Chloride Catalyzed Biginelli Reaction[1]

This protocol describes the synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates.

Materials:

  • 5-Aryl-2-furaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, add the 5-aryl-2-furaldehyde, ethyl acetoacetate, urea, and FeCl₃·6H₂O in ethanol.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.

Logical Workflow for the Biginelli Reaction

Biginelli_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A Combine Aldehyde, Ethyl Acetoacetate, Urea, and FeCl3·6H2O in Ethanol B Reflux for 6 hours A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Filter and Wash E->F G Recrystallize from Ethanol F->G H Purified Pyrimidine Derivative G->H

Caption: Experimental workflow for the classical Biginelli synthesis of pyrimidine derivatives.

New Synthesis Methods: A Focus on Efficiency and Sustainability

Modern synthetic strategies aim to overcome the limitations of classical methods by employing milder conditions, readily available catalysts, and more environmentally friendly procedures. One-pot, multicomponent reactions remain a popular approach, but with a focus on novel, green catalysts.

One-Pot, Solvent-Free Synthesis Using Ammonium Chloride[6]

This method represents a greener alternative to the classical Biginelli reaction, utilizing ammonium chloride as an inexpensive and readily available catalyst under solvent-free conditions. This approach is aimed at the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives.

Experimental Protocol: Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Malononitrile or Cyanoacetamide (1 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Ammonium chloride (NH₄Cl) (15 mol%)

Procedure:

  • In a round-bottom flask, mix the substituted aromatic aldehyde, malononitrile (or cyanoacetamide), urea (or thiourea), and ammonium chloride.

  • Heat the reaction mixture at 110 °C for the specified time (typically 30-45 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add crushed ice to the flask to solidify the product.

  • Filter the crude product, wash with cold water, and recrystallize from an ethyl acetate:n-hexane (1:3) mixture to obtain the pure product.

Reaction Pathway for Ammonium Chloride Catalyzed Synthesis

Ammonium_Chloride_Synthesis cluster_reactants Reactants R1 Aromatic Aldehyde Catalyst NH4Cl (15 mol%) 110 °C, Solvent-free R1->Catalyst R2 Malononitrile / Cyanoacetamide R2->Catalyst R3 Urea / Thiourea R3->Catalyst Intermediate One-Pot Reaction Catalyst->Intermediate Product Pyrimidine-5-carbonitrile or Pyrimidine-5-carboxamide Intermediate->Product

Caption: One-pot synthesis of pyrimidine derivatives using ammonium chloride.

Minisci Homolytic Alkoxycarbonylation

This novel approach utilizes radical chemistry to directly introduce a carboxylic acid ester group onto a pre-formed pyrimidine ring. The Minisci reaction is particularly useful for the synthesis of 5-halopyrimidine-4-carboxylic acid esters, which can be challenging to prepare via classical condensation methods.[6]

Experimental Protocol: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate [6]

Materials:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a two-necked flask, dissolve 5-bromopyrimidine in dichloromethane and concentrated sulfuric acid.

  • In a separate flask, prepare a solution of iron(II) sulfate heptahydrate in water.

  • Add the iron(II) sulfate solution to the pyrimidine solution and cool the mixture in an ice bath.

  • Add ethyl pyruvate to the reaction mixture.

  • Slowly add hydrogen peroxide dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for the specified time.

  • After completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data Analysis

The following tables summarize the quantitative data for the classical Biginelli reaction and the novel ammonium chloride-catalyzed and Minisci reactions, highlighting key performance indicators.

Table 1: Comparison of Reaction Conditions and Yields

FeatureClassical Biginelli Reaction (FeCl₃·6H₂O)New One-Pot Synthesis (NH₄Cl)New Minisci Reaction
Catalyst FeCl₃·6H₂ONH₄ClFeSO₄·7H₂O / H₂O₂
Solvent EthanolSolvent-freeDichloromethane/Water
Temperature Reflux (approx. 78 °C)110 °C0 °C to Room Temperature
Reaction Time 6 hours30-45 minutesNot specified, typically a few hours
Typical Yields up to 79%[1]85-95%[7]up to 75%[6]
Work-up Precipitation and recrystallizationSolidification, filtration, and recrystallizationExtraction and column chromatography

Table 2: Substrate Scope and Yields for the Ammonium Chloride-Catalyzed One-Pot Synthesis of Pyrimidine-5-carbonitriles [7]

Aldehyde (R)ProductTime (min)Yield (%)
C₆H₅2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile3095
4-Cl-C₆H₄2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile3592
4-CH₃O-C₆H₄2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile3094
4-NO₂-C₆H₄2-amino-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile4588
3-NO₂-C₆H₄2-amino-4-(3-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile4085

Conclusion

The landscape of pyrimidine-5-carboxylic acid synthesis is evolving, with new methods offering significant advantages in terms of efficiency, environmental impact, and, in some cases, substrate scope.

  • Classical routes , such as the Biginelli reaction, remain valuable and are well-understood. They are often reliable for specific substitution patterns. However, they can be limited by longer reaction times and the use of organic solvents.

  • Newer methods , like the ammonium chloride-catalyzed solvent-free synthesis, demonstrate a clear improvement in terms of reaction time and environmental friendliness, while maintaining high yields. These methods are highly attractive for high-throughput synthesis and green chemistry initiatives.

  • Radical-based approaches , such as the Minisci reaction, open up new avenues for the functionalization of the pyrimidine core that are not accessible through traditional condensation chemistry. This allows for the synthesis of unique analogues for drug discovery programs.

The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and the importance of factors such as reaction time, cost, and environmental impact. For researchers and professionals in drug development, a thorough understanding of both classical and novel synthetic methodologies is crucial for the efficient and innovative production of pyrimidine-5-carboxylic acid derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxypyrimidine-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-Hydroxypyrimidine-5-carboxylic acid (also known as Uracil-5-carboxylic acid or Isoorotic acid), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Essential Safety and Handling Information

This compound is a chemical compound that requires careful handling. According to safety data sheets, it can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

Chemical and Physical Properties
Synonyms Uracil-5-carboxylic acid, Isoorotic acid, 5-Carboxyuracil[1]
CAS Number 23945-44-0[1]
Molecular Formula C5H4N2O4[3]
Appearance Powder[3]
Melting Point 283 °C (decomposes)[3]
Hazards Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3, Respiratory system)[2]

Experimental Protocol for Disposal

The following step-by-step procedure should be followed for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear protective gloves (impervious gloves are recommended).

  • Use safety glasses with side-shields or a face shield[4].

  • A NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator should be used if dust is generated[3][4].

  • Wear a lab coat or other protective clothing to prevent skin contact[2].

2. Spill Management:

  • In case of a spill, avoid generating dust.

  • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled, and closed container for disposal[1][4].

  • Ensure adequate ventilation in the area of the spill[1].

  • Prevent the spilled product from entering drains, other waterways, or soil[1].

3. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, clearly labeled, and tightly closed waste container[1][2].

  • Do not mix with other waste materials.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][5].

4. Final Disposal:

  • The primary method of disposal is to transfer the waste to an approved waste disposal plant[1][2].

  • All disposal practices must be in accordance with local, state, and federal regulations. It is crucial to consult these regulations to ensure full compliance[1].

  • Do not dispose of the chemical down the drain or in the regular trash[1].

  • Handle uncleaned containers as you would the product itself.

Disposal Workflow for this compound

Figure 1. Decision and Action Flowchart for Disposal start Start: Disposal of This compound assess_waste Assess Waste: - Pure compound? - Contaminated material? start->assess_waste ppe Step 1: Don Appropriate PPE - Gloves - Eye Protection - Respiratory Protection assess_waste->ppe contain_spill Spill Occurred? ppe->contain_spill spill_procedure Follow Spill Protocol: - Avoid dust generation - Ventilate area - Sweep/vacuum into container contain_spill->spill_procedure Yes collect_waste Step 2: Collect Waste - Place in labeled, sealed container contain_spill->collect_waste No spill_procedure->collect_waste storage Step 3: Store Waste Properly - Cool, dry, well-ventilated area - Away from incompatibles collect_waste->storage disposal Step 4: Final Disposal - Contact licensed disposal company - Follow all local/national regulations storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Hydroxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling 2-Hydroxypyrimidine-5-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Summary

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is crucial to minimize exposure by adhering to the safety measures outlined below.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Glasses with side shields & Face ShieldEye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing.
Skin Chemical-resistant Gloves & Laboratory CoatImpervious gloves should be worn and inspected before use. A lab coat or protective suit should be worn to prevent skin contact.
Respiratory N95 (US) or P1 (EU EN 143) particle respiratorA respirator is recommended, especially when handling the powder form, to avoid inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use and store in a cool, dry place.[1]

2. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin, eyes, and personal clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Minimize dust generation and accumulation.[6]

  • Do not eat, drink, or smoke in the handling area.[1]

3. In Case of Accidental Exposure:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

  • Waste Collection: Dispose of contents and container to an approved waste disposal plant.[1][2][3]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with local, state, and federal regulations.

  • Spill Cleanup: In case of a spill, wear appropriate PPE, prevent further leakage if safe to do so, and absorb with inert material. Collect the material in a suitable disposal container.[1] Do not let the product enter drains.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound prep Preparation & Engineering Controls - Work in fume hood - Eyewash & safety shower accessible ppe Don Personal Protective Equipment (PPE) - Safety glasses & face shield - Chemical-resistant gloves - Lab coat - Respirator (N95/P1) prep->ppe handling Chemical Handling - Avoid dust generation - Avoid contact and inhalation - Keep container closed ppe->handling post_handling Post-Handling Procedures - Decontaminate work area - Wash hands thoroughly handling->post_handling disposal Waste Disposal - Dispose of waste in approved container - Dispose of contaminated PPE as hazardous waste post_handling->disposal storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed post_handling->storage

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxypyrimidine-5-carboxylic acid
Reactant of Route 2
2-Hydroxypyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.